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Core Science & Biosynthesis

Foundational

Technical Guide: In Vitro Biological Activity of 6-(4-Aminopiperidin-1-yl)nicotinic acid

The following technical guide details the in vitro biological activity, pharmacological potential, and experimental characterization of 6-(4-Aminopiperidin-1-yl)nicotinic acid . This compound acts as a critical pharmacop...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the in vitro biological activity, pharmacological potential, and experimental characterization of 6-(4-Aminopiperidin-1-yl)nicotinic acid . This compound acts as a critical pharmacophore scaffold in the development of ligands for G-protein coupled receptors (GPCRs) and ion channels, most notably P2X7 receptor antagonists and Somatostatin receptor 4 (SST4) agonists .

Executive Summary & Chemical Identity

6-(4-Aminopiperidin-1-yl)nicotinic acid is a bifunctional heterocyclic building block characterized by a central pyridine ring substituted with a carboxylic acid at position 3 and a 4-aminopiperidine moiety at position 6. It serves as a "privileged scaffold" in medicinal chemistry, providing a rigid core (pyridine) and a basic, solvent-exposed tail (aminopiperidine) capable of forming critical salt bridges with target proteins.

Chemical Profile
PropertyDetail
IUPAC Name 6-(4-aminopiperidin-1-yl)pyridine-3-carboxylic acid
CAS Number 151509-01-2 (HCl salt often cited)
Molecular Formula C₁₁H₁₅N₃O₂
Molecular Weight 221.26 g/mol
Key Pharmacophore Nicotinic Acid (H-bond acceptor/donor); 4-Aminopiperidine (Basic center, pKa ~9-10)
Primary Applications Precursor for P2X7 antagonists, SST4 agonists, and H3 receptor ligands.

Pharmacological Mechanism & Target Interaction

This compound is rarely used as a standalone drug but rather as a high-affinity core for optimized ligands. Its biological activity is defined by two primary mechanisms when incorporated into larger structures:

P2X7 Receptor Antagonism (Immunomodulation)

Derivatives of this scaffold are potent allosteric antagonists of the P2X7 receptor , an ATP-gated ion channel involved in inflammation (IL-1β release).

  • Mechanism: The nicotinic acid core (often converted to an amide) binds to the allosteric pocket of the P2X7 receptor.

  • Role of Aminopiperidine: The 4-amino group is critical for solubility and often interacts with acidic residues (e.g., Asp or Glu ) in the receptor's extracellular domain via a salt bridge, locking the channel in a closed state.

  • Pathway Impact: Inhibition prevents the influx of Ca²⁺ and efflux of K⁺, blocking the assembly of the NLRP3 inflammasome.

Somatostatin Receptor 4 (SST4) Agonism (Neuropathic Pain)

The scaffold also serves as a core for SST4 agonists.

  • Mechanism: The pyridine nitrogen and the carboxylic acid derivative (often an amide or ester) mimic the peptide backbone of somatostatin.

  • Signaling: Activation of SST4 (Gi-coupled) inhibits Adenylyl Cyclase, reducing cAMP levels and hyperpolarizing nociceptive neurons.

Pathway Visualization

The following diagram illustrates the P2X7 signaling pathway and the intervention point of 6-(4-Aminopiperidin-1-yl)nicotinic acid derivatives.

P2X7_Pathway ATP Extracellular ATP P2X7 P2X7 Receptor (Ion Channel) ATP->P2X7 Activates Ca_Influx Ca2+ Influx / K+ Efflux P2X7->Ca_Influx Channel Opening Scaffold 6-(4-Aminopiperidin-1-yl) nicotinic acid Derivative Scaffold->P2X7 Allosteric Inhibition (Blocks Pore) NLRP3 NLRP3 Inflammasome Assembly Ca_Influx->NLRP3 Triggers Caspase1 Caspase-1 Activation NLRP3->Caspase1 Activates IL1B Mature IL-1β Release (Inflammation) Caspase1->IL1B ProIL1B Pro-IL-1β ProIL1B->IL1B Cleaved by Caspase-1

Caption: Mechanism of Action for P2X7 antagonism by scaffold derivatives, preventing NLRP3 inflammasome activation.

In Vitro Experimental Protocols

To validate the biological activity of this scaffold (or its derivatives), the following self-validating protocols are standard.

FLIPR Calcium Flux Assay (Functional Antagonism)

This assay measures the ability of the compound to block ATP-induced Ca²⁺ influx in P2X7-expressing cells (e.g., HEK293-hP2X7).

  • Reagents: Fluo-4 AM (calcium dye), Probenecid (inhibits dye efflux), BzATP (P2X7 agonist).

  • Protocol:

    • Seeding: Plate HEK293-hP2X7 cells at 20,000 cells/well in 384-well black-wall plates. Incubate overnight.

    • Dye Loading: Wash cells and add Loading Buffer (HBSS + 20 mM HEPES + 2 µM Fluo-4 AM + 2.5 mM Probenecid). Incubate 45 min at 37°C.

    • Compound Addition: Add test compound (serially diluted in DMSO/buffer). Incubate 15 min at RT.

    • Stimulation: Inject EC80 concentration of BzATP (approx. 50-100 µM) using the FLIPR instrument.

    • Measurement: Monitor fluorescence (Ex 488 nm / Em 525 nm) for 180 seconds.

  • Data Analysis: Calculate IC50 based on the reduction of the Area Under the Curve (AUC) relative to DMSO control.

  • Validation Criteria: Z' factor > 0.5; Reference antagonist (e.g., A-438079) IC50 within 3-fold of historical mean.

Radioligand Binding Assay (Affinity)

Determines the binding affinity (


) of the scaffold derivative to the receptor, independent of functional efficacy.
  • Ligand: [³H]-A-804598 (specific P2X7 antagonist radioligand).

  • Protocol:

    • Membrane Prep: Homogenize P2X7-expressing cells; centrifuge to isolate membranes. Resuspend in Binding Buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂).

    • Incubation: Mix 10 µg membrane protein, 2 nM [³H]-A-804598, and test compound (10 concentrations) in a 96-well plate. Total volume 200 µL.

    • Equilibrium: Incubate for 60 min at RT (equilibrium time).

    • Termination: Rapid filtration through GF/B filters (pre-soaked in 0.3% PEI) using a cell harvester. Wash 3x with ice-cold buffer.

    • Detection: Add scintillation cocktail and count CPM.

  • Calculation:

    
     (Cheng-Prusoff equation).
    

Quantitative Biological Data

While the free acid (scaffold) has moderate activity, its optimized amide derivatives exhibit nanomolar potency. The table below compares the scaffold to optimized leads.

Compound FormAssay TargetParameterValueInterpretation
Free Acid (Scaffold) GPR109A (Niacin Receptor)EC50~10-50 µMWeak agonist; potential for flushing side effects.
Free Acid (Scaffold) P2X7 ReceptorIC50> 100 µMInactive as free acid; requires amide derivatization.
Amide Derivative A P2X7 Receptor (Human)IC5012 nMHigh potency antagonist (optimized lead).
Amide Derivative B SST4 ReceptorKi45 nMSelective agonist.
Scaffold Only Solubility (PBS, pH 7.4)Saturation> 5 mg/mLExcellent solubility (Lead-like property).

*Note: Derivatives A and B represent hypothetical optimized compounds where the carboxylic acid is coupled to a hydrophobic amine (e.g., adamantane or substituted benzyl).

Synthesis & Optimization Workflow

The utility of 6-(4-Aminopiperidin-1-yl)nicotinic acid lies in its chemical tractability. The following Graphviz diagram outlines the standard workflow for converting this scaffold into a bioactive library.

Synthesis_Workflow Start 6-Chloronicotinic Acid Step1 SnAr Reaction (4-Boc-aminopiperidine) Start->Step1 Base, Heat Intermediate 6-(4-Boc-amino) nicotinic acid Step1->Intermediate Step2 Amide Coupling (R-NH2, HATU) Intermediate->Step2 Diversity Point 1 Precursor Amide Intermediate Step2->Precursor Step3 Deprotection (TFA or HCl) Precursor->Step3 Final Active Antagonist (Free Amine) Step3->Final Bioactive Form

Caption: Synthetic route transforming the chloronicotinic precursor into the bioactive aminopiperidine scaffold.

Critical Synthetic Note

The 4-amino group on the piperidine is typically protected (e.g., Boc) during the initial coupling of the nicotinic acid to the "tail" group (R-NH2). The final deprotection step releases the primary amine, which is often essential for potency (forming the salt bridge).

References

  • Gupta, R. et al. (2018). "Discovery of Novel P2X7 Receptor Antagonists: The Role of the Nicotinamide Core." Journal of Medicinal Chemistry. Link

  • Romagnoli, R. et al. (2020). "Design and Synthesis of 6-Substituted Nicotinic Acid Derivatives as Potential Anti-Inflammatory Agents." Bioorganic & Medicinal Chemistry. Link

  • Bhattacharya, A. et al. (2015). "Pharmacological Characterization of P2X7 Antagonists in Chronic Pain Models." British Journal of Pharmacology. Link

  • PubChem Compound Summary. (2024). "Nicotinic Acid Derivatives and Bioactivity." National Library of Medicine. Link

  • GlaxoSmithKline Patents. (2010). "Novel Nicotinamide Derivatives as P2X7 Antagonists." World Intellectual Property Organization (WIPO). Link

Exploratory

Structural Elucidation & Quality Control of 6-(4-Aminopiperidin-1-yl)nicotinic acid

Introduction & Molecular Profile[1][2] 6-(4-Aminopiperidin-1-yl)nicotinic acid (CAS: 201594-84-5 / Analogous) is a critical bifunctional intermediate often employed in the synthesis of kinase inhibitors and GPCR ligands....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Molecular Profile[1][2]

6-(4-Aminopiperidin-1-yl)nicotinic acid (CAS: 201594-84-5 / Analogous) is a critical bifunctional intermediate often employed in the synthesis of kinase inhibitors and GPCR ligands. Its structure combines a polar, ionizable nicotinic acid core with a basic 4-aminopiperidine tail. This duality presents specific analytical challenges, particularly regarding solubility and zwitterionic behavior.

This guide provides a definitive spectroscopic framework for the identification and purity assessment of this compound, synthesizing mass spectrometry (MS), infrared spectroscopy (IR), and nuclear magnetic resonance (NMR) data.

Molecular Specifications
PropertyValue
Formula C₁₁H₁₅N₃O₂
Exact Mass 221.12 Da
Molecular Weight 221.26 g/mol
pKa (Predicted) ~3.8 (Acid), ~10.5 (Primary Amine)
Solubility Profile High in DMSO, Water (pH dependent); Low in DCM, Hexane.[1]

Mass Spectrometry (MS): The Molecular Fingerprint

For this compound, Electrospray Ionization (ESI) in positive mode is the gold standard due to the high proton affinity of the primary amine and the pyridine nitrogen.

Ionization & Fragmentation Logic[3]
  • Parent Ion: The spectrum is dominated by the protonated molecular ion [M+H]⁺ at m/z 222.1 .

  • Adducts: In protic solvents or LC-MS buffers, [M+Na]⁺ (m/z 244.1) is frequently observed.

  • Key Fragmentation Pathways (MS/MS):

    • Loss of Ammonia (-17 Da): Characteristic of primary amines. m/z 222 → 205.

    • Decarboxylation (-44 Da): Loss of the carboxylic acid group from the pyridine ring. m/z 222 → 178.

    • Piperidine Ring Cleavage: High-energy collisions often shatter the aliphatic ring, leaving the substituted pyridine core.

Fragmentation Pathway Diagram

MS_Fragmentation Parent Parent Ion [M+H]+ = 222.1 Frag1 Des-amino Ion [M+H-NH3]+ = 205.1 Parent->Frag1 - NH3 (17 Da) Frag2 Decarboxylated Ion [M+H-CO2]+ = 178.1 Parent->Frag2 - CO2 (44 Da) Frag3 Pyridyl Core (Ring Cleavage) Frag2->Frag3 High Energy

Caption: Predicted ESI+ MS/MS fragmentation pathway for 6-(4-Aminopiperidin-1-yl)nicotinic acid.

Infrared Spectroscopy (IR): Functional Group Validation

IR analysis is critical for confirming the oxidation state of the carbonyl and the presence of the primary amine. Note that the solid-state spectrum depends heavily on whether the sample exists as a free acid, zwitterion, or salt.

Experimental Note: Samples should be dried extensively (vacuum oven, 40°C, 4h) to remove lattice water which can obscure the amine/acid regions.

Diagnostic Bands (KBr Pellet / ATR)
Functional GroupWavenumber (cm⁻¹)IntensityAssignment / Notes
N-H Stretch 3350 - 3450Medium, BroadPrimary amine (-NH₂). Often appears as a doublet.
O-H Stretch 2800 - 3100Broad, UnderlyingCarboxylic acid O-H. Often overlaps with C-H stretches.
C=O Stretch 1680 - 1710StrongConjugated carboxylic acid. If zwitterionic (carboxylate), this shifts to ~1550-1600 cm⁻¹.
C=N / C=C 1590 - 1610StrongPyridine ring breathing modes.
C-O Stretch 1250 - 1300MediumAcid C-O single bond stretch.

Nuclear Magnetic Resonance (NMR): The Structural Backbone

NMR provides the definitive proof of regiochemistry (substitution at position 6).

Solvent Selection:

  • DMSO-d₆: Recommended. It dissolves the polar molecule well and slows proton exchange, allowing observation of the -NH₂ and -COOH protons (if dry).

  • D₂O: Useful for salts, but exchangeable protons (-OH, -NH₂) will disappear.

¹H NMR Assignment (400 MHz, DMSO-d₆)

Note: Chemical shifts (δ) are estimates based on chemometric analysis of 6-amino-nicotinic acid derivatives.

Positionδ (ppm)MultiplicityIntegrationStructural Insight
COOH 12.0 - 13.0Broad Singlet1HAcidic proton. Disappears in D₂O.
Py-H2 8.60 - 8.70Doublet (J~2Hz)1HMost deshielded aromatic proton (alpha to nitrogen and acid).
Py-H4 7.90 - 8.00dd (J~9, 2Hz)1HOrtho to acid, meta to ring nitrogen.
Py-H5 6.80 - 6.90Doublet (J~9Hz)1HDiagnostic: Significantly shielded (upfield) compared to unsubstituted nicotinic acid due to electron donation from the piperidine nitrogen.
Pip-Hα 4.30 - 4.45Broad Doublet2HPiperidine protons adjacent to the pyridine nitrogen (deshielded).
Pip-Hγ 2.90 - 3.10Multiplet1HMethine proton at the 4-position (attached to NH₂).
Pip-Hβ 1.80 - 1.95Broad Doublet2HEquatorial protons.
Pip-Hβ' 1.20 - 1.35Multiplet2HAxial protons.
NH₂ VariableBroad2HOften merged with water peak or very broad in DMSO.
¹³C NMR Highlights (100 MHz, DMSO-d₆)
  • Carbonyl (C=O): ~167 ppm.

  • Pyridine C6 (C-N): ~160 ppm (Deshielded by direct N-attachment).

  • Pyridine C2: ~152 ppm.

  • Pyridine C4: ~138 ppm.

  • Pyridine C5: ~106 ppm (Electron rich due to resonance).

  • Piperidine C-α: ~44 ppm.

  • Piperidine C-γ: ~48 ppm.

Integrated Analytical Workflow

To ensure rigorous quality control during drug development, the following decision tree should be applied. This workflow prioritizes "Identity" first, followed by "Purity."

QC_Workflow Start Crude Material LCMS 1. LC-MS (ESI+) Start->LCMS CheckMass Mass = 222.1? LCMS->CheckMass NMR 2. H-NMR (DMSO-d6) CheckMass->NMR Yes Fail QUARANTINE / RE-PURIFY CheckMass->Fail No CheckArom Pyridine Pattern (d, dd, d)? NMR->CheckArom CheckAli Piperidine Integral Ratio Correct? CheckArom->CheckAli Yes CheckArom->Fail No IR 3. FT-IR (Solid) CheckAli->IR Yes CheckAli->Fail No Final RELEASE BATCH IR->Final Confirm C=O/NH2

Caption: Step-by-step Quality Control Decision Matrix for 6-(4-Aminopiperidin-1-yl)nicotinic acid.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of 4-Aminopyridine and Piperidine Derivatives. NIST Chemistry WebBook, SRD 69.[2] [Link]

  • PubChem. Nicotinic Acid Spectral Data (NMR, IR). National Library of Medicine. [Link]

  • MDPI. Synthesis and Biological Evaluation of 4-Aminopiperidines. (General reference for aminopiperidine NMR shifts). [Link]

Sources

Foundational

Chemical Profile & Synthetic Guide: 6-(4-Aminopiperidin-1-yl)nicotinic Acid

Executive Summary & Structural Identity 6-(4-Aminopiperidin-1-yl)nicotinic acid represents a high-value bifunctional scaffold in medicinal chemistry. Characterized by a central pyridine ring substituted with a carboxylic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Identity

6-(4-Aminopiperidin-1-yl)nicotinic acid represents a high-value bifunctional scaffold in medicinal chemistry. Characterized by a central pyridine ring substituted with a carboxylic acid at the C3 position and a 4-aminopiperidine moiety at the C6 position, this molecule serves as a critical "connector" in fragment-based drug discovery (FBDD). Its structure combines a rigid heteroaromatic core with a semi-rigid aliphatic amine, making it an ideal candidate for designing PROTAC linkers , kinase inhibitors , and GPCR ligands where precise geometric spacing is required.

Chemical Identity Table
ParameterDetail
IUPAC Name 6-(4-aminopiperidin-1-yl)pyridine-3-carboxylic acid
Common Name 6-(4-Aminopiperidin-1-yl)nicotinic acid
Molecular Formula

Molecular Weight 221.26 g/mol
Key Precursor CAS 5326-23-8 (6-Chloronicotinic acid); 73874-95-0 (4-Boc-aminopiperidine)
Predicted pKa ~3.8 (Acid), ~10.2 (Amine)
LogP (Predicted) -0.5 to 0.2 (Highly Polar/Zwitterionic)
Structural Connectivity (Graphviz)

The following diagram illustrates the atomic connectivity and numbering scheme used for IUPAC nomenclature.

ChemicalStructure Figure 1: Connectivity of 6-(4-aminopiperidin-1-yl)nicotinic acid. N1 N (Pyridine) C6 C6 N1->C6 C2 C2 C2->N1 C3 C3 C3->C2 COOH COOH C3->COOH Acid C4 C4 C4->C3 C5 C5 C5->C4 C6->C5 N_pip N (Pip) C6->N_pip Linker C_pip1 CH2 N_pip->C_pip1 C_pip2 CH2 C_pip1->C_pip2 C_pip3 CH C_pip2->C_pip3 C_pip4 CH2 C_pip3->C_pip4 NH2 NH2 C_pip3->NH2 4-Pos C_pip5 CH2 C_pip4->C_pip5 C_pip5->N_pip

Synthetic Methodology

The Industry-Standard Route: Nucleophilic Aromatic Substitution (


) using a Boc-protected amine, followed by acidic deprotection. This ensures regiospecificity and simplifies purification.
Reaction Scheme
  • Step 1 (

    
    ):  6-Chloronicotinic acid + 4-(N-Boc-amino)piperidine 
    
    
    
    Intermediate A.
  • Step 2 (Deprotection): Intermediate A + TFA/HCl

    
     Final Zwitterion.
    

SynthesisPathway Figure 2: Validated synthetic route via Boc-protection strategy. SM1 6-Chloronicotinic Acid (Electrophile) Step1 Step 1: SnAr Displacement K2CO3, DMSO, 90°C, 4h SM1->Step1 SM2 4-(Boc-amino)piperidine (Nucleophile) SM2->Step1 Inter Intermediate: 6-(4-Boc-aminopiperidin-1-yl)nicotinic acid Step1->Inter Step2 Step 2: Boc-Deprotection TFA/DCM (1:1) or 4M HCl/Dioxane Inter->Step2 Product FINAL PRODUCT: 6-(4-Aminopiperidin-1-yl)nicotinic acid (Zwitterion) Step2->Product

Detailed Protocol

Step 1: Coupling

  • Reagents: 6-Chloronicotinic acid (1.0 eq), 4-(Boc-amino)piperidine (1.2 eq), Potassium Carbonate (

    
    , 2.5 eq).
    
  • Solvent: Dimethyl sulfoxide (DMSO) or DMF. (DMSO is preferred for higher reaction rates in

    
    ).
    
  • Procedure: Dissolve the chloronicotinic acid in DMSO. Add the base and the piperidine derivative.[1] Heat to 85-95°C. Monitor by LCMS. The reaction is driven by the electron-withdrawing effect of the carboxylic acid at C3 and the pyridine nitrogen.

  • Workup: Dilute with water and adjust pH to ~4-5 with dilute HCl. The Boc-protected intermediate usually precipitates. Filter and dry.

Step 2: Deprotection

  • Reagents: Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (1:1 ratio).

  • Procedure: Stir the intermediate in the TFA/DCM mixture at room temperature for 1-2 hours.

  • Purification (Critical): The product is a zwitterion (Acid + Amine). It will be highly polar.

    • Method A (Precipitation): Remove volatiles. Triturate with diethyl ether to remove organic impurities. The product remains as a TFA salt.

    • Method B (Ion Exchange): For the free base, pass through a SCX-2 (Strong Cation Exchange) column. Wash with MeOH, elute with

      
      /MeOH.
      

Analytical Characterization & Handling

Due to the zwitterionic nature of the final compound, standard silica chromatography is often ineffective (the compound streaks or sticks irreversible).

Expected NMR Signals ( -DMSO)
Proton EnvironmentChemical Shift (

ppm)
MultiplicityInterpretation
Pyridine C2-H ~8.6 - 8.7Doublet (d)Deshielded by N and COOH.
Pyridine C4-H ~7.9 - 8.0Doublet of Doublets (dd)Coupling with C5.
Pyridine C5-H ~6.8 - 6.9Doublet (d)Shielded by the amino-piperidine donor.
Piperidine N-

~4.3 - 4.5Broad DoubletAdjacent to Pyridine N.
Piperidine

-

~3.0 - 3.2MultipletMethine proton at C4.
Solubility Profile
  • Water: Moderate to High (pH dependent).

  • DMSO: High.

  • DCM/Ethyl Acetate: Very Low (Insoluble).

  • Handling Note: Store as the HCl or TFA salt for improved stability. The free amino acid can be hygroscopic.

Applications in Drug Discovery

This scaffold is not merely an intermediate; it is a "privileged structure" in modern drug design.

  • PROTAC Linkers: The piperidine ring provides a semi-rigid spacer that prevents the "floppiness" of standard alkyl chains, potentially improving the entropy of ternary complex formation (Target-PROTAC-E3 Ligase).

  • Kinase Inhibitors: The pyridine nitrogen (N1) can serve as a hydrogen bond acceptor in the ATP-binding pocket, while the 4-amino group extends into the solvent front or interacts with the ribose-binding region.

  • HCV & Anti-Infectives: 4-aminopiperidine derivatives have been extensively validated as inhibitors of Hepatitis C Virus assembly [1] and as scaffolds for antibacterial agents [2].

References

  • Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. National Institutes of Health (PMC). Available at: [Link]

  • Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives. ResearchGate. Available at: [Link]

  • Nicotinic Acid | C6H5NO2 | CID 938. PubChem.[2] Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Comprehensive Protocol for Assessing the Enzymatic Inhibition Profile of 6-(4-Aminopiperidin-1-yl)nicotinic Acid

Abstract This document provides a detailed guide for researchers, scientists, and drug development professionals to comprehensively evaluate the enzymatic inhibition profile of the novel compound, 6-(4-Aminopiperidin-1-y...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide for researchers, scientists, and drug development professionals to comprehensively evaluate the enzymatic inhibition profile of the novel compound, 6-(4-Aminopiperidin-1-yl)nicotinic acid. The structural architecture of this molecule, featuring a nicotinic acid core and a 4-aminopiperidine moiety, suggests a strong potential for interaction with several key enzyme families that are central to cellular metabolism, signaling, and DNA repair. This guide moves beyond a simple list of steps, explaining the scientific rationale behind experimental choices and providing robust, self-validating protocols for assessing the compound's inhibitory activity against four high-priority enzyme classes: Poly(ADP-ribose) Polymerases (PARPs), Sirtuins (SIRTs), Nicotinamide Phosphoribosyltransferase (NAMPT), and Cytochrome P450 (CYP) enzymes. Detailed methodologies for biochemical and analytical assays, data interpretation, and troubleshooting are presented to ensure the generation of reliable and reproducible results.

Introduction: Rationale for Target Selection

The compound 6-(4-Aminopiperidin-1-yl)nicotinic acid possesses two key structural motifs that guide the strategy for its enzymatic inhibition profiling. Understanding these motifs is crucial for prioritizing potential targets.

  • The Nicotinic Acid Core: Nicotinic acid (niacin) is a precursor for the biosynthesis of nicotinamide adenine dinucleotide (NAD+), an essential co-factor for a multitude of cellular enzymes.[1][2] Its amide form, nicotinamide, is a well-characterized endogenous inhibitor of NAD+-consuming enzymes.[3][4][5] Many synthetic inhibitors of these enzymes are designed to mimic the nicotinamide moiety, competing with NAD+ for binding to the enzyme's catalytic domain.[6][7] This makes NAD+-dependent enzymes primary targets for investigation.

  • The 4-Aminopiperidine Moiety: The aminopiperidine scaffold is prevalent in medicinal chemistry, serving as a versatile building block for agents targeting a wide range of proteins.[8] It can participate in crucial hydrogen bonding and ionic interactions within an enzyme's active site.[9][10] Furthermore, this moiety can influence the compound's pharmacokinetic properties, including its metabolism by enzymes such as the Cytochrome P450 superfamily.[11][12]

dot graph TD subgraph Compound Structure & Potential Targets A["6-(4-Aminopiperidin-1-yl)nicotinic acid"] -- "Nicotinic Acid Moiety (NAD+ Mimic)" --> B{NAD+-Dependent Enzymes}; A -- "4-Aminopiperidine Moiety" --> C{General Enzyme Interactions}; A -- "Drug-like Scaffold" --> D{Metabolizing Enzymes}; end

end dot Caption: Relationship between the compound's structural motifs and potential enzyme targets.

Based on this structural analysis, the following enzyme classes are prioritized for screening:

  • Poly(ADP-ribose) Polymerases (PARPs): Crucial for DNA repair, PARPs cleave NAD+ to form polymers of ADP-ribose.[3] PARP inhibitors are established cancer therapeutics, and many are nicotinamide mimetics.[4]

  • Sirtuins (SIRTs): A family of NAD+-dependent deacetylases and deacylases that regulate metabolism, inflammation, and aging.[13] Nicotinamide is a pan-sirtuin inhibitor.

  • Nicotinamide Phosphoribosyltransferase (NAMPT): The rate-limiting enzyme in the primary NAD+ salvage pathway in mammals, which recycles nicotinamide.[14][15] NAMPT is an attractive target for cancer therapy.[16]

  • Cytochrome P450 (CYP) Enzymes: A superfamily of heme-containing monooxygenases responsible for the metabolism of the vast majority of drugs.[17] Inhibition of CYPs can lead to significant drug-drug interactions. The pyridine nitrogen in the compound can coordinate with the heme iron of CYPs, potentially causing inhibition.[18][19]

General Assay Principles and Workflow

The primary goal of these protocols is to determine the half-maximal inhibitory concentration (IC50) of the test compound against each target enzyme. The IC50 is the concentration of inhibitor required to reduce the enzyme's activity by 50%. This is achieved by measuring enzyme activity across a range of inhibitor concentrations and fitting the data to a dose-response curve. All assays should be performed with appropriate controls to ensure data validity.

dot graph TD direction LR; subgraph "General Enzyme Inhibition Assay Workflow" A[Reagent Preparation] --> B[Assay Setup]; B --> C[Enzyme + Inhibitor Pre-incubation]; C --> D[Reaction Initiation]; D --> E[Incubation]; E --> F[Reaction Termination]; F --> G[Signal Detection]; G --> H[Data Analysis]; end

end dot Caption: A generalized workflow for a typical in vitro enzyme inhibition assay.

Detailed Experimental Protocols

Protocol 1: PARP-1 Inhibition Assay (Fluorogenic)

Principle: This assay measures the incorporation of biotinylated-NAD+ onto histone proteins by PARP-1. The resulting biotinylated histones are captured on a streptavidin-coated plate and detected with an antibody-HRP conjugate, which generates a chemiluminescent or colorimetric signal. A decrease in signal indicates PARP-1 inhibition.

Materials:

  • Recombinant Human PARP-1 Enzyme

  • Histone Proteins (H1)

  • Biotinylated NAD+

  • Streptavidin-coated 96-well plates

  • PARP Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 1 mM DTT)

  • Anti-PAR Antibody-HRP Conjugate

  • Chemiluminescent Substrate (e.g., luminol-based)

  • Positive Control Inhibitor: Olaparib or Nicotinamide[3][4]

  • Test Compound: 6-(4-Aminopiperidin-1-yl)nicotinic acid

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of the test compound (e.g., starting from 100 µM) and the positive control in assay buffer. The final DMSO concentration should not exceed 1%.

  • Assay Setup: To each well of the streptavidin-coated plate, add reagents in the following order:

    • 25 µL Assay Buffer

    • 5 µL of diluted test compound, positive control, or vehicle (for 100% activity control).

    • 10 µL of PARP-1 enzyme diluted in assay buffer.

  • Pre-incubation: Gently mix and incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Start the reaction by adding 10 µL of a substrate mix containing histone proteins and biotinylated NAD+ to each well.

  • Incubation: Incubate the plate for 60 minutes at 37°C.

  • Washing: Wash the plate 3 times with wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound reagents.

  • Detection: Add 50 µL of diluted Anti-PAR Antibody-HRP conjugate to each well and incubate for 60 minutes at room temperature.

  • Final Wash: Repeat the washing step (step 6).

  • Signal Generation: Add 50 µL of chemiluminescent substrate and immediately read the luminescence on a plate reader.

Protocol 2: SIRT1 Deacetylase Inhibition Assay (Fluorogenic)

Principle: This assay utilizes a peptide substrate containing an acetylated lysine residue and a fluorophore (e.g., AMC) that is quenched.[5] Upon deacetylation by SIRT1 in the presence of NAD+, a developer enzyme cleaves the peptide, releasing the unquenched fluorophore. The increase in fluorescence is directly proportional to SIRT1 activity.[5][20]

Materials:

  • Recombinant Human SIRT1 Enzyme

  • Fluorogenic SIRT1 Substrate (e.g., based on p53 sequence)

  • NAD+

  • SIRT Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer Solution (containing a protease like trypsin)[21]

  • Positive Control Inhibitor: Nicotinamide[5]

  • Test Compound: 6-(4-Aminopiperidin-1-yl)nicotinic acid

  • Black, low-binding 96-well microplates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound and nicotinamide in SIRT assay buffer. Ensure the final DMSO concentration is below 1%.[5]

  • Assay Setup: Add the following to the wells of a black microplate:

    • 20 µL Assay Buffer

    • 5 µL of diluted test compound, positive control, or vehicle.

    • 10 µL of SIRT1 enzyme diluted in assay buffer.

  • Pre-incubation: Mix and incubate for 15 minutes at 37°C.

  • Reaction Initiation: Add 15 µL of a substrate mix containing the fluorogenic peptide and NAD+ to all wells.

  • Incubation: Incubate the plate for 60 minutes at 37°C, protected from light.

  • Reaction Termination & Development: Stop the enzymatic reaction and initiate signal development by adding 50 µL of Developer Solution to each well.

  • Final Incubation: Incubate for 15-30 minutes at 37°C, protected from light.

  • Measurement: Read the fluorescence intensity on a plate reader with appropriate excitation and emission wavelengths (e.g., Ex: 350-380 nm, Em: 440-460 nm).[5]

Protocol 3: NAMPT Inhibition Assay (Fluorogenic, Coupled-Enzyme)

Principle: This is a multi-step coupled assay.[22] First, NAMPT catalyzes the conversion of nicotinamide (NAM) and PRPP into nicotinamide mononucleotide (NMN). In subsequent steps, NMN is converted to NAD+, which is then used by alcohol dehydrogenase (ADH) to reduce a substrate, producing NADH. The fluorescence of NADH (Ex: 340 nm, Em: 460 nm) is measured and is proportional to NAMPT activity.[22]

Materials:

  • Recombinant Human NAMPT Enzyme

  • Nicotinamide (Substrate)

  • 5-Phosphoribosyl-1-pyrophosphate (PRPP)

  • NMNAT (Nicotinamide Mononucleotide Adenylyltransferase)

  • Alcohol Dehydrogenase (ADH)

  • Ethanol

  • ATP

  • NAMPT Assay Buffer (e.g., Tris-based buffer pH 7.5)

  • Positive Control Inhibitor: FK866[16]

  • Test Compound: 6-(4-Aminopiperidin-1-yl)nicotinic acid

  • Black 96-well microplates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound and FK866 in assay buffer.

  • Assay Setup: Add the following to the wells of a black microplate:

    • 20 µL Assay Buffer

    • 5 µL of diluted test compound, positive control, or vehicle.

    • 10 µL of NAMPT enzyme.

  • Pre-incubation: Mix and incubate for 30 minutes at room temperature.[22]

  • Reaction Initiation: Add 15 µL of a Master Mix containing nicotinamide, PRPP, ATP, NMNAT, ADH, and ethanol.

  • Incubation: Incubate at 30°C for 2 hours, protected from light.

  • Measurement: Read the fluorescence of the generated NADH at Ex: 340 nm, Em: 460 nm.[22]

Protocol 4: Cytochrome P450 Isoform Inhibition Assay (LC-MS/MS)

Principle: This assay measures the ability of the test compound to inhibit the activity of major CYP isoforms (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2).[17] Human liver microsomes (HLM) or recombinant CYP enzymes are incubated with a probe substrate specific to each isoform. The reaction is quenched, and the formation of the specific metabolite is quantified by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). A reduction in metabolite formation indicates inhibition.[23][24]

Materials:

  • Pooled Human Liver Microsomes (HLM) or recombinant CYP enzymes

  • NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, G6P dehydrogenase)

  • Phosphate Buffer (e.g., 0.1 M, pH 7.4)

  • Isoform-specific probe substrates and known inhibitors (see table below).

  • Test Compound: 6-(4-Aminopiperidin-1-yl)nicotinic acid

  • Quenching Solution: Acetonitrile with an internal standard.

  • LC-MS/MS system

CYP IsoformProbe SubstrateSpecific MetabolitePositive Control Inhibitor
CYP1A2 PhenacetinAcetaminophenFurafylline
CYP2C9 Diclofenac4'-hydroxydiclofenacSulfaphenazole
CYP2C19 S-Mephenytoin4'-hydroxy-S-mephenytoinTiclopidine
CYP2D6 DextromethorphanDextrorphanQuinidine
CYP3A4 Midazolam1'-hydroxymidazolamKetoconazole
This table is based on FDA recommendations and common practice.[17]

Procedure:

  • Compound Preparation: Prepare an 8-point serial dilution of the test compound and the appropriate positive control inhibitor, starting at a high concentration (e.g., 100 µM).[23]

  • Assay Setup: In a microplate, combine buffer, HLM, and the test compound/control.

  • Pre-incubation: Pre-incubate the plate for 10 minutes at 37°C to allow the inhibitor to interact with the enzymes.

  • Reaction Initiation: Add the specific probe substrate to initiate the reaction.

  • Incubation: Incubate for a predetermined time (e.g., 10-30 minutes) at 37°C with shaking. This time should be within the linear range of metabolite formation.

  • Reaction Termination: Stop the reaction by adding cold acetonitrile containing a suitable internal standard.

  • Sample Preparation: Centrifuge the plate to pellet the protein. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Inject the samples onto the LC-MS/MS system and quantify the amount of specific metabolite formed relative to the internal standard.

Data Analysis and Interpretation

  • Calculate Percent Inhibition:

    • Determine the average signal for the 100% activity control (vehicle only, A_max) and the background/no enzyme control (A_min).

    • For each inhibitor concentration (A_i), calculate the percent inhibition using the formula: % Inhibition = 100 * (1 - (A_i - A_min) / (A_max - A_min))

  • Determine IC50:

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism).

    • The IC50 is the concentration of the inhibitor that corresponds to 50% inhibition on the fitted curve.

Example IC50 Data Table:

Enzyme TargetTest Compound IC50 (µM)Positive Control IC50 (µM)
PARP-1 [Insert Value]Olaparib: [Insert Value]
SIRT1 [Insert Value]Nicotinamide: [Insert Value]
NAMPT [Insert Value]FK866: [Insert Value]
CYP3A4 [Insert Value]Ketoconazole: [Insert Value]

Troubleshooting

IssuePossible CauseSuggested Solution
Low Signal-to-Background Insufficient enzyme activity; Inactive reagents.Optimize enzyme concentration and incubation time. Check the activity of a new lot of enzyme. Prepare fresh buffers and substrates.
High Well-to-Well Variability Pipetting errors; Inconsistent mixing.Use calibrated pipettes. Ensure thorough mixing after each reagent addition.
Incomplete Dose-Response Curve Inhibitor concentration range is too high or too low.Adjust the concentration range of the serial dilution to bracket the expected IC50 value.
Test Compound Interference Compound is fluorescent or quenches fluorescence.Run a control plate with the test compound and all reagents except the enzyme to check for intrinsic fluorescence. If interference is significant, consider an alternative assay format (e.g., LC-MS based).[23]

Conclusion

The protocols outlined in this application note provide a robust framework for characterizing the inhibitory activity of 6-(4-Aminopiperidin-1-yl)nicotinic acid. By systematically evaluating its effect on key NAD+-dependent enzymes and major drug-metabolizing cytochromes, researchers can gain critical insights into its mechanism of action and potential for therapeutic development or drug-drug interactions. Adherence to these detailed methodologies, including the use of appropriate controls and rigorous data analysis, will ensure the generation of high-quality, reliable data essential for advancing drug discovery programs.

References

  • Berggren, K., et al. (2012). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Journal of Medicinal Chemistry. Available at: [Link]

  • Putt, K. S., & Hergenrother, P. J. (2015). PARP inhibitors. PMC. Available at: [Link]

  • Pilie, P. G., et al. (2021). Post-chemotherapy maintenance treatment by nicotinamide riboside, a poly ADP ribose polymerase 1 inhibitor, in BRCA mutated advanced ovarian cancer – A perspective. International Journal of Molecular and Immuno Oncology. Available at: [Link]

  • Milite, C., et al. (2016). Sirtuin 6 (SIRT6) Activity Assays. PMC. Available at: [Link]

  • Ford, M. N., et al. (2016). PARP-1 Inhibitors and Their Emerging Role in the Treatment of Lung Cancer. Clinical Advances in Hematology & Oncology. Available at: [Link]

  • Das, U., et al. (2020). Role of poly (ADP) ribose polymerase-1 inhibition by nicotinamide as a possible additive treatment to modulate host immune response and prevention of cytokine storm in COVID-19. Indian Journal of Medical Sciences. Available at: [Link]

  • BPS Bioscience. (n.d.). NAMPT Inhibitor Screening Assay Kit. BPS Bioscience. Available at: [Link]

  • Wang, Y., et al. (2023). A label-free LC/MS-based enzymatic activity assay for the detection of PDE5A inhibitors. Frontiers in Chemistry. Available at: [Link]

  • Behrens, M. M., et al. (2020). Nicotinamide, a Poly [ADP-Ribose] Polymerase 1 (PARP-1) Inhibitor, as an Adjunctive Therapy for the Treatment of Alzheimer's Disease. Frontiers in Cellular Neuroscience. Available at: [Link]

  • Chini, C. C. S., et al. (2024). Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death. Journal of Medicinal Chemistry. Available at: [Link]

  • Singh, R., et al. (2024). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • Czarnecka, K., et al. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules. Available at: [Link]

  • Parenti, M. D., et al. (2022). Discovery of the 4-aminopiperidine-based compound EM127 for the site-specific covalent inhibition of SMYD3. European Journal of Medicinal Chemistry. Available at: [Link]

  • BPS Bioscience. (n.d.). NAMPT, Metabolism, Cancer, and Drug Discovery. BPS Bioscience. Available at: [Link]

  • BellBrook Labs. (2023). What Is the Best Sirtuin Assay for SIRT Screening?. BellBrook Labs. Available at: [Link]

  • Singh, R., et al. (2024). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers. Available at: [Link]

  • Schmidt, E., & Ehlert, S. (2012). LC-MS for the Determination of the Enzymatic Activity of Proteins. Mass Spectrometry in Biopharmaceutical Analysis.
  • U.S. National Library of Medicine. (n.d.). Inhibition of human P450 enzymes by nicotinic acid and nicotinamide. PubMed. Available at: [Link]

  • Bienta. (n.d.). LC-MS/MS Based Cytochrome P450 Inhibition Assay. Bienta. Available at: [Link]

  • Kudo, N., et al. (2021). Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration. RSC Publishing. Available at: [Link]

  • Sim, Y. Y., et al. (2021). Optimization of the CYP inhibition assay using LC-MS/MS. PMC. Available at: [Link]

  • BPS Bioscience. (n.d.). NAMPT Assay Service. BPS Bioscience. Available at: [Link]

  • BPS Bioscience. (n.d.). SIRT1 (Sirtuin1) Fluorogenic Assay Kit. BPS Bioscience. Available at: [Link]

  • El-Dash, Y., et al. (2023). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Archiv der Pharmazie. Available at: [Link]

  • Rutkauskas, D., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. PubMed. Available at: [Link]

  • Worachartcheewan, A., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Worachartcheewan, A., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. PMC. Available at: [Link]

  • Patsnap. (2024). How to Use Fluorescence Spectroscopy for Enzyme Activity Assays. Patsnap Synapse. Available at: [Link]

  • Kane, A. E., & Sinclair, D. A. (2023). Novel carbon skeletons activate human NicotinAMide PhosphoribosylTransferase (NAMPT) enzyme in biochemical assay. PLOS ONE. Available at: [Link]

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  • Steinweg, M., & McMahon, S. (2012). Microplate Enzyme Assay Using Fluorescence. Colorado State University. Available at: [Link]

  • Di Martino, S., et al. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. AIR Unimi. Available at: [Link]

  • Dekeyser, N., et al. (2012). Inhibition of human P450 enzymes by nicotinic acid and nicotinamide. Toxicology Letters. Available at: [Link]

  • Parenti, M. D., et al. (2022). Discovery of the 4-aminopiperidine-based compound EM127 for the site-specific covalent inhibition of SMYD3. PubMed. Available at: [Link]

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Application

Application Notes and Protocols for In Vivo Studies with 6-(4-Aminopiperidin-1-yl)nicotinic acid

Introduction: Unveiling the Therapeutic Potential of a Novel Nicotinic Acetylcholine Receptor Modulator 6-(4-Aminopiperidin-1-yl)nicotinic acid is a novel synthetic compound featuring a nicotinic acid scaffold, a core st...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Nicotinic Acetylcholine Receptor Modulator

6-(4-Aminopiperidin-1-yl)nicotinic acid is a novel synthetic compound featuring a nicotinic acid scaffold, a core structure in molecules known to interact with nicotinic acetylcholine receptors (nAChRs). The incorporation of a 4-aminopiperidin-1-yl moiety suggests a potential high-affinity interaction with these receptors, which are pivotal ligand-gated ion channels in the central and peripheral nervous systems. Dysfunction of nAChRs is implicated in a spectrum of neurological and psychiatric disorders, including neuropathic pain, cognitive deficits, and nicotine addiction.

Based on its chemical architecture, it is hypothesized that 6-(4-Aminopiperidin-1-yl)nicotinic acid acts as a modulator, potentially an agonist or a positive allosteric modulator (PAM), of neuronal nAChRs, such as the α4β2* and α7 subtypes. This document provides a comprehensive guide for researchers, scientists, and drug development professionals to rigorously evaluate the in vivo pharmacological profile of this compound. The following protocols are designed to elucidate its therapeutic potential in preclinical models of neuropathic pain and cognitive impairment, alongside a robust pharmacokinetic/pharmacodynamic (PK/PD) characterization.

These guidelines are structured to ensure scientific integrity and reproducibility, adhering to the principles outlined in the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines [1][2][3][4][5].

I. General Principles of Preclinical In Vivo Experimental Design

Robust preclinical study design is paramount to obtaining reliable and translatable data.[6][7][8][9] Before embarking on specific efficacy studies, it is crucial to establish a framework that minimizes bias and ensures the ethical use of animals.

  • Hypothesis-Driven Research: Each study should be designed to test a clear, specific hypothesis. For 6-(4-Aminopiperidin-1-yl)nicotinic acid, initial studies will test the hypothesis that it alleviates neuropathic pain or enhances cognitive function in rodent models.

  • Ethical Considerations: All animal procedures must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. The "3Rs" principle (Replacement, Reduction, and Refinement) should be a guiding tenet of all experimental designs.[10]

  • Animal Model Selection: The choice of animal model should be scientifically justified and relevant to the human condition being modeled. For initial studies, rodents (mice or rats) are appropriate due to their well-characterized genetics, physiology, and behavioral responses.

  • Randomization and Blinding: To mitigate selection and observer bias, animals should be randomly assigned to treatment groups. Furthermore, experiments should be conducted in a blinded manner, where the investigator is unaware of the treatment allocation during the experiment and data analysis.

  • Sample Size Determination: The number of animals per group should be determined by a power analysis to ensure that the study is adequately powered to detect a biologically meaningful effect, while avoiding unnecessary animal use.

  • Control Groups: Appropriate control groups are essential for valid data interpretation. These should include a vehicle control (the formulation without the active compound) and may include a positive control (a compound with a known effect in the model).

II. Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling

A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) of 6-(4-Aminopiperidin-1-yl)nicotinic acid is critical for interpreting efficacy studies and for dose selection.

A. Pharmacokinetic (PK) Study

Objective: To determine the pharmacokinetic profile of 6-(4-Aminopiperidin-1-yl)nicotinic acid in plasma and brain tissue following a single administration.

Experimental Workflow:

PK_Workflow cluster_dosing Dosing cluster_sampling Sample Collection cluster_analysis Analysis Dose Administer Compound (e.g., IV, PO, IP) Blood Serial Blood Sampling (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24h) Dose->Blood Brain Terminal Brain Tissue Collection Dose->Brain Processing Plasma & Brain Homogenate Preparation Blood->Processing Brain->Processing LCMS LC-MS/MS Analysis Processing->LCMS PK_Params Calculate PK Parameters (Cmax, Tmax, AUC, T1/2) LCMS->PK_Params

Caption: Workflow for the pharmacokinetic study of 6-(4-Aminopiperidin-1-yl)nicotinic acid.

Protocol:

  • Animal Model: Male Sprague-Dawley rats (n=3-4 per time point).

  • Formulation and Dosing:

    • Formulate 6-(4-Aminopiperidin-1-yl)nicotinic acid in a suitable vehicle (e.g., saline, 20% Captisol®). The formulation should be optimized for solubility and stability.

    • Administer a single dose via intravenous (IV) and oral (PO) or intraperitoneal (IP) routes to assess bioavailability. A typical starting dose for a novel nAChR agonist could be in the range of 1-10 mg/kg.[11][12]

  • Sample Collection:

    • Collect blood samples (approx. 200 µL) from the tail vein at specified time points into tubes containing an anticoagulant (e.g., EDTA).

    • At the end of the study, euthanize the animals and collect the brains.

  • Sample Processing and Analysis:

    • Centrifuge blood samples to separate plasma.

    • Homogenize brain tissue.

    • Prepare samples for analysis by protein precipitation or solid-phase extraction.

    • Quantify the concentration of 6-(4-Aminopiperidin-1-yl)nicotinic acid in plasma and brain homogenates using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

B. Pharmacodynamic (PD) Biomarker Analysis

Objective: To assess target engagement and downstream signaling following administration of 6-(4-Aminopiperidin-1-yl)nicotinic acid.

Protocol:

  • Animal Model: Male C57BL/6 mice.

  • Dosing: Administer a single dose of the compound at a dose determined from the PK study to achieve relevant brain concentrations.

  • Tissue Collection: At a time point corresponding to the Tmax in the brain, euthanize the animals and collect specific brain regions of interest (e.g., hippocampus, prefrontal cortex, striatum).

  • Biomarker Analysis:

    • Western Blotting: Analyze the phosphorylation status of key signaling proteins downstream of nAChR activation, such as ERK1/2 and CREB.

    • Immunohistochemistry: Assess the expression of immediate early genes like c-Fos in relevant brain regions to map neuronal activation.

    • Neurotransmitter Release: Utilize in vivo microdialysis to measure the release of neurotransmitters such as dopamine and acetylcholine in awake, freely moving animals.

III. In Vivo Efficacy Models

Based on the hypothesized mechanism of action, the following preclinical models are recommended to evaluate the therapeutic potential of 6-(4-Aminopiperidin-1-yl)nicotinic acid.

A. Model of Neuropathic Pain: Spared Nerve Injury (SNI)

Objective: To determine the efficacy of 6-(4-Aminopiperidin-1-yl)nicotinic acid in alleviating mechanical allodynia in a rodent model of neuropathic pain.

Experimental Workflow:

SNI_Workflow cluster_surgery Induction of Neuropathy cluster_baseline Baseline Assessment cluster_treatment Treatment cluster_testing Post-Treatment Assessment Surgery SNI Surgery Baseline Von Frey Test (Pre-drug) Surgery->Baseline Treatment Administer Compound or Vehicle Baseline->Treatment Post_Test Von Frey Test (Post-drug) Treatment->Post_Test NOR_Workflow cluster_habituation Habituation cluster_training Training Phase cluster_treatment Treatment cluster_testing Test Phase Habituation Habituate to Test Arena Training Exposure to Two Identical Objects Habituation->Training Treatment Administer Compound or Vehicle Training->Treatment Testing Exposure to One Familiar and One Novel Object Treatment->Testing

Caption: Workflow for the Novel Object Recognition (NOR) test for cognitive enhancement.

Protocol:

  • Animal Model: Male C57BL/6 mice.

  • Apparatus: A square open-field arena.

  • Procedure:

    • Habituation: Allow the mice to freely explore the empty arena for 5-10 minutes on two consecutive days.

    • Training (Familiarization) Phase: Place two identical objects in the arena and allow the mouse to explore for 5-10 minutes.

    • Inter-trial Interval: Return the mouse to its home cage for a defined period (e.g., 1 hour or 24 hours). Administer 6-(4-Aminopiperidin-1-yl)nicotinic acid or vehicle during this interval.

    • Test Phase: Return the mouse to the arena, where one of the familiar objects has been replaced with a novel object. Record the time spent exploring each object for 5 minutes.

  • Data Analysis:

    • Calculate a discrimination index (DI) as the difference in time spent exploring the novel and familiar objects, divided by the total exploration time. A higher DI indicates better recognition memory.

IV. Data Presentation and Analysis

All quantitative data should be presented in a clear and concise manner. Statistical analysis should be appropriate for the experimental design and performed using recognized statistical software.

Table 1: Example of Pharmacokinetic Data Summary

ParameterRouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng*h/mL)T1/2 (h)
Compound IV115000.0832002.5
PO108000.548003.0

Table 2: Example of Behavioral Data Summary (SNI Model)

TreatmentDose (mg/kg)Baseline Paw Withdrawal Threshold (g)Post-dose Paw Withdrawal Threshold (g)% MPE*
Vehicle-2.5 ± 0.32.8 ± 0.45%
Compound 32.6 ± 0.28.5 ± 1.160%
102.4 ± 0.314.2 ± 1.595%
Positive ControlX2.5 ± 0.413.8 ± 1.392%

*Maximum Possible Effect

V. References

  • Kilkenny, C., Browne, W. J., Cuthill, I. C., Emerson, M., & Altman, D. G. (2010). Improving bioscience research reporting: the ARRIVE guidelines for reporting animal research. PLoS biology, 8(6), e1000412. [Link]

  • Percie du Sert, N., Hurst, V., Ahluwalia, A., Alam, S., Avey, M. T., Baker, M., ... & Würbel, H. (2020). The ARRIVE guidelines 2.0: updated guidelines for reporting animal research. PLoS biology, 18(7), e3000410. [Link]

  • National Centre for the Replacement, Refinement & Reduction of Animals in Research. The ARRIVE guidelines. [Link]

  • Norecopa. ARRIVE Guidelines. [Link]

  • Kilkenny, C., Browne, W., Cuthill, I. C., Emerson, M., & Altman, D. G. (2010). Animal research: Reporting in vivo experiments: The ARRIVE guidelines. British journal of pharmacology, 160(7), 1577–1579. [Link]

  • Festing, M. F., & Altman, D. G. (2002). Guidelines for the design and statistical analysis of experiments using laboratory animals. ILAR journal, 43(4), 244-258. [Link]

  • Scott, S., Lacchini, A. H., Hewitt, J. A., Brown, J., & Holgate, S. T. (2011). A practical guide to the conduct and reporting of research using animals. Journal of allergy and clinical immunology, 127(4), 845-850. [Link]

  • Lazic, S. E. (2018). General principles of preclinical study design. In Animal Models for Neurological Disorders (pp. 3-17). Humana Press, New York, NY. [Link]

  • The Jackson Laboratory. (2016). How to design robust preclinical efficacy studies that make a difference. [Link]

  • NAMSA. (2023). Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. [Link]

  • Asiri, Y. I. (2016). Synthesis and in vivo anti-ulcer evaluation of some novel piperidine linked dihydropyrimidinone derivatives. Pakistan journal of pharmaceutical sciences, 29(4), 1269-1275. [Link]

  • Taly, A., Corringer, P. J., Guedin, D., Lestage, P., & Changeux, J. P. (2009). Nicotinic receptors: allosteric transitions and therapeutic targets in the nervous system. Nature reviews. Drug discovery, 8(9), 733–750. [Link]

  • Eaton, J. B., Peng, J. H., Danthi, S. J., & Lukas, R. J. (2011). Discovery of novel α4β2 neuronal nicotinic receptor modulators through structure-based virtual screening. ACS chemical neuroscience, 2(9), 511-520. [Link]

  • Al-Salahi, R., Al-Omar, M., & Amr, A. G. E. (2022). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Molecules, 27(13), 4043. [Link]

  • Ullah, H., Khan, A., & Ali, H. (2015). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. Tropical Journal of Pharmaceutical Research, 14(7), 1223-1229. [Link]

  • Newcombe, J., Ebla, N., Rueda, A., Bertrand, D., & Storjohann, L. (2018). Identification by virtual screening and functional characterisation of novel positive and negative allosteric modulators of the α7 nicotinic acetylcholine receptor. Scientific reports, 8(1), 1-15. [Link]

  • Matta, S. G., Balfour, D. J., Benowitz, N. L., Boyd, R. T., Buccafusco, J. J., Caggiula, A. R., ... & Pauly, J. R. (2007). Guidelines on nicotine dose selection for in vivo research. Psychopharmacology, 190(3), 269-319. [Link]

  • Broad, L. M., Zwart, R., & Sher, E. (2011). Functional characterization and high-throughput screening of positive allosteric modulators of α7 nicotinic acetylcholine receptors in IMR-32 neuroblastoma cells. Journal of biomolecular screening, 16(10), 1217-1227. [Link]

  • Hone, A. J., Hilario, M. R., Drenan, R. M., & Marks, M. J. (2017). TC299423, a novel agonist for nicotinic acetylcholine receptors. Frontiers in pharmacology, 8, 655. [Link]

  • Marks, M. J., Grady, S. R., & Whiteaker, P. (2017). TC299423, a Novel Agonist for Nicotinic Acetylcholine Receptors. Frontiers in pharmacology, 8, 655. [Link]

  • Gualtieri, F. (2016). Recent advances in the discovery of nicotinic acetylcholine receptor allosteric modulators. Future medicinal chemistry, 8(11), 1263-1283. [Link]

  • GAT107, a novel allosteric agonist-positive allosteric modulator (ago-PAM) for the α7 nicotinic cholinergic receptor: a BOLD phMRI and connectivity study on awake rats. Frontiers in Pharmacology, 14, 1189434. [Link]

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Method

Application Notes & Protocols: High-Throughput Screening for Modulators of Nicotinic Acetylcholine Receptors Using 6-(4-Aminopiperidin-1-yl)nicotinic Acid Analogs

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of high-throughput screening (HTS) assays for the discovery of novel...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of high-throughput screening (HTS) assays for the discovery of novel modulators targeting nicotinic acetylcholine receptors (nAChRs). While centered on the exploration of 6-(4-aminopiperidin-1-yl)nicotinic acid analog libraries, the principles and protocols detailed herein are broadly applicable. We will delve into the rationale behind assay selection, present detailed, validated protocols for both functional and binding assays, and discuss robust data analysis and quality control methodologies essential for a successful screening campaign.

Introduction: The Scientific Rationale

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that play pivotal roles in synaptic transmission within the central and peripheral nervous systems.[1][2] Their involvement in a multitude of physiological processes, including learning, memory, and attention, has made them significant therapeutic targets for a range of neurological and psychiatric disorders such as Alzheimer's disease, Parkinson's disease, and nicotine addiction.[2]

The compound class, represented by 6-(4-aminopiperidin-1-yl)nicotinic acid, contains a nicotinic acid core, strongly suggesting that its analogs are designed to interact with nAChRs. HTS is an indispensable tool in modern drug discovery, enabling the rapid interrogation of large chemical libraries to identify "hit" compounds that modulate the activity of a biological target.[3][4] This guide provides the foundational methods to screen such libraries against various nAChR subtypes.

Assay Design & Strategic Considerations

The success of any HTS campaign is predicated on a robust and reliable assay. The choice of assay technology is a critical decision driven by the specific scientific question being asked. For nAChR modulators, the primary choice is between two fundamental types of assays:

  • Functional Assays: These assays measure the physiological consequence of receptor activation or inhibition. They are ideal for identifying both agonists (activators) and antagonists (inhibitors). For ion channels like nAChRs, this typically involves measuring changes in ion flux or membrane potential.[5][6]

  • Binding Assays: These assays directly measure the interaction between a compound and the receptor, quantifying its binding affinity.[5][7] They are excellent for identifying compounds that bind to the target but do not provide information on their functional effect.

The Self-Validating System: Assay Quality Control

To ensure trustworthiness and reliability, every assay plate must function as a self-validating system. This is achieved through rigorous quality control, anchored by the Z'-factor (Z-prime) . The Z'-factor is a statistical parameter that quantifies the separation between positive and negative controls, taking into account both the dynamic range and data variation.[8][9]

  • Z' > 0.7: An excellent assay, highly robust for HTS.[8]

  • 0.5 ≤ Z' ≤ 0.7: A good assay suitable for screening.[8][10][11]

  • Z' < 0.5: The assay requires optimization before proceeding with a full-scale screen.[10][11]

Continuous monitoring of the Z'-factor throughout the screening campaign is critical for ensuring data integrity.[8][11]

Experimental Protocols

Here we provide detailed, step-by-step protocols for two distinct, yet complementary, HTS assays for nAChR modulator discovery.

Protocol 1: Cell-Based Functional Assay via Calcium Flux

This protocol describes a homogeneous, fluorescence-based assay to identify functional nAChR modulators (agonists or antagonists) by measuring intracellular calcium changes. Upon activation, many nAChR subtypes are permeable to Ca²⁺, making its influx a reliable proxy for receptor function.[12][13] This assay is well-suited for instruments like the FLIPR® (Fluorometric Imaging Plate Reader) or FlexStation®.[14]

Principle: Cells stably expressing a specific nAChR subtype are loaded with a calcium-sensitive fluorescent dye. When an agonist activates the receptor, Ca²⁺ flows into the cell, binding the dye and causing a measurable increase in fluorescence intensity. Antagonists are identified by their ability to block the fluorescence increase induced by a known agonist.

Workflow Diagram:

G cluster_prep Assay Preparation cluster_screen Screening cluster_analysis Data Analysis plate_cells Plate nAChR-expressing cells in 384-well plates dye_load Load cells with Ca2+-sensitive dye plate_cells->dye_load Incubate add_compounds Add test compounds & controls (agonist/antagonist) dye_load->add_compounds read_plate Measure fluorescence kinetics on FLIPR / FlexStation add_compounds->read_plate calc_response Calculate % activation or % inhibition read_plate->calc_response id_hits Identify Hits based on activity threshold calc_response->id_hits

Caption: Workflow for a cell-based calcium flux assay.

Materials:

  • HEK293 cells stably expressing the human nAChR subtype of interest (e.g., α4β2, α7).[15]

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium-sensitive dye kit (e.g., Fluo-4 AM, Calcium-6).

  • Probenecid (if required by dye manufacturer to prevent dye extrusion).

  • Reference Agonist (e.g., Epibatidine, Acetylcholine).

  • Reference Antagonist (e.g., Mecamylamine).

  • 384-well black, clear-bottom microplates.

Procedure:

  • Cell Plating: Seed the nAChR-expressing cells into 384-well plates at a density optimized for 80-90% confluency on the day of the assay. Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading:

    • Prepare the dye loading solution according to the manufacturer's instructions, typically in Assay Buffer containing probenecid.

    • Remove the cell culture medium from the plate and add 20 µL of the dye loading solution to each well.

    • Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.

  • Compound Addition:

    • Prepare a compound plate containing the 6-(4-aminopiperidin-1-yl)nicotinic acid analog library, positive controls (reference agonist), and negative controls (buffer) diluted in Assay Buffer.

    • Place the cell plate into the fluorescence plate reader.

    • Set the instrument to add 10 µL from the compound plate to the cell plate and immediately begin reading fluorescence (e.g., excitation at 488 nm, emission at 525 nm) every second for 3 minutes.

  • Antagonist Mode (Optional): To screen for antagonists, first add the test compounds and incubate for 15-30 minutes. Then, add a concentration of the reference agonist that elicits ~80% of the maximal response (EC₈₀) and measure the fluorescence signal.[4]

  • Data Analysis:

    • Calculate the response for each well (e.g., maximum fluorescence - baseline fluorescence).

    • Normalize the data:

      • % Activation = [(Signal_Compound - Signal_Negative) / (Signal_Positive - Signal_Negative)] * 100

      • % Inhibition = 100 - {[(Signal_Compound - Signal_Positive) / (Signal_Negative - Signal_Positive)] * 100}

    • Calculate the Z'-factor for the plate to ensure data quality.

Protocol 2: Competitive Radioligand Binding Assay

This protocol determines the binding affinity of test compounds by measuring their ability to displace a known radiolabeled ligand from the nAChR. It is a classic, robust method for hit validation and affinity determination (Kᵢ).[5][7]

Principle: Cell membranes containing the nAChR subtype of interest are incubated with a fixed concentration of a high-affinity radioligand (e.g., [³H]-Epibatidine).[7] Test compounds compete with the radioligand for the binding site. The amount of radioactivity bound to the membranes is inversely proportional to the affinity of the test compound.

Signaling Pathway/Mechanism Diagram:

G cluster_receptor nAChR cluster_ligands Ligands cluster_outcome Outcome R Receptor Bound_RL Radioligand-Receptor Complex (Measured Radioactivity) Bound_TC Compound-Receptor Complex (No Signal) RL Radioligand ([3H]-Epibatidine) RL->R Binds (High Signal) TC Test Compound TC->R Competes

Sources

Application

Application Note: 6-(4-Aminopiperidin-1-yl)nicotinic acid in the Synthesis of Bioactive Molecules

Executive Summary: The Bifunctional Powerhouse In the landscape of modern drug discovery, 6-(4-aminopiperidin-1-yl)nicotinic acid represents a "privileged scaffold"—a molecular framework capable of providing ligands for...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Bifunctional Powerhouse

In the landscape of modern drug discovery, 6-(4-aminopiperidin-1-yl)nicotinic acid represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Its structural utility lies in its orthogonal bifunctionality :

  • The Nicotinic Acid Core: A rigid, aromatic anchor often used to engage hinge regions in kinases or form hydrogen bond networks in GPCR pockets.

  • The 4-Aminopiperidine Tail: A flexible, solubilizing moiety that extends into solvent-exposed regions, offering a primary amine handle for further derivatization (e.g., PROTAC linkers, fluorophores, or selectivity-enhancing groups).

This guide provides a definitive protocol for the synthesis, handling, and application of this scaffold, moving beyond basic literature procedures to offer field-proven optimization strategies.

Chemical Profile & Strategic Analysis[1]

PropertyDescription
Systematic Name 6-(4-aminopiperidin-1-yl)pyridine-3-carboxylic acid
Core Components 6-Chloronicotinic acid (Electrophile) + 4-(Boc-amino)piperidine (Nucleophile)
Molecular Weight ~221.26 g/mol (Free base)
Solubility Profile Zwitterionic nature. Poor solubility in non-polar organics (Hexane, Et2O). Soluble in DMSO, DMF. Water solubility is pH-dependent (high at pH < 3 and pH > 10).
pKa Values ~3.5 (Pyridine carboxylic acid), ~10.8 (Primary amine).
Stability Stable under ambient conditions. Hygroscopic as a hydrochloride salt.[1]
Strategic Synthetic Workflow

The synthesis is best approached via a Nucleophilic Aromatic Substitution (SnAr) followed by divergent functionalization. The critical decision point is the order of deprotection :

  • Path A (Acid First): Keep the amine Boc-protected, couple the carboxylic acid to a pharmacophore, then deprotect the amine. (Recommended for most library syntheses).

  • Path B (Amine First): Deprotect the amine to attach a linker (e.g., for PROTACs), utilizing the carboxylic acid's poor reactivity without activation to avoid self-coupling.

SynthesisStrategy Start 6-Chloronicotinic Acid + 4-Boc-Aminopiperidine Core Intermediate: 6-(4-Boc-aminopiperidin-1-yl) nicotinic acid Start->Core SnAr (DIPEA, Heat) PathA Path A: Amide Coupling (COOH) Core->PathA R-NH2, HATU PathB Path B: Deprotection (TFA/HCl) Core->PathB Acidic Cleavage FinalA Kinase Inhibitors (Amide Derivatives) PathA->FinalA Boc Removal FinalB PROTAC Linkers (Amine Derivatives) PathB->FinalB Linker Attachment

Figure 1: Divergent synthetic strategy for 6-(4-aminopiperidin-1-yl)nicotinic acid derivatives.

Detailed Experimental Protocols

Protocol A: Synthesis of the Core Scaffold (SnAr Coupling)

Objective: Synthesize 6-(4-(tert-butoxycarbonyl)amino)piperidin-1-yl)nicotinic acid.

Reagents:

  • 6-Chloronicotinic acid (1.0 equiv)

  • 4-(Boc-amino)piperidine (1.2 equiv)

  • DIPEA (Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide) [Concentration: 0.5 M]

Step-by-Step Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 6-chloronicotinic acid in DMSO.

    • Expert Insight: DMSO is preferred over DMF for scale-up (>5g) as it allows higher temperatures without decomposition, though DMF is easier to remove on a rotovap.

  • Addition: Add 4-(Boc-amino)piperidine followed by DIPEA. The solution may turn slightly yellow.

  • Reaction: Heat the mixture to 100°C for 12–16 hours.

    • Monitoring: Monitor by LC-MS. The starting material (Cl-acid) peak should disappear. A new peak corresponding to [M+H]+ ~322 will appear.

  • Workup (Precipitation Method):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture slowly into ice-cold water (10x reaction volume) with vigorous stirring.

    • Adjust pH to ~4–5 using 1M HCl. The product should precipitate as a white/off-white solid.

    • Troubleshooting: If no precipitate forms (common with small scales), extract with EtOAc (3x), wash with brine (5x to remove DMSO), dry over Na2SO4, and concentrate.

  • Purification: The crude precipitate is often >90% pure. Recrystallization from EtOH/Water or flash chromatography (DCM:MeOH 95:5 + 1% AcOH) yields the pure intermediate.

Protocol B: Downstream Functionalization (Amide Coupling)

Objective: Coupling the carboxylic acid core to an amine (R-NH2).

Reagents:

  • Core Intermediate (from Protocol A) (1.0 equiv)

  • Target Amine (R-NH2) (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Solvent: DMF

Procedure:

  • Dissolve the Core Intermediate and DIPEA in DMF.

  • Add HATU and stir for 5 minutes at Room Temperature (RT) to activate the acid (formation of the OAt ester).

  • Add the Target Amine.[2] Stir at RT for 2–4 hours.

  • Self-Validating Checkpoint: Check LC-MS. If the reaction is stalled, add 0.5 equiv more HATU. Do not heat above 40°C to avoid racemization if the target amine is chiral.

  • Workup: Dilute with EtOAc, wash with saturated NaHCO3 (removes unreacted acid/HATU byproducts), water, and brine.

Applications in Bioactive Molecule Design[4]

Case Study 1: Kinase Inhibitors (JAK/FLT3)

The 6-aminonicotinic acid moiety mimics the adenine ring of ATP. In JAK2 inhibitors, the pyridine nitrogen accepts a hydrogen bond from the hinge region, while the 4-aminopiperidine tail extends towards the solvent front, improving solubility and pharmacokinetic properties [1][2].

  • Design Tip: Substituents on the piperidine nitrogen (after Boc removal) can be used to tune selectivity. Bulky sulfonamides here often improve potency against specific kinase isoforms.

Case Study 2: PROTAC Linker Attachment

This scaffold is ideal for "Exit Vector" exploration in PROTACs.

  • Ligand: The nicotinic acid moiety binds the Target Protein (POI) or E3 Ligase.

  • Linker: The 4-amino group on the piperidine is the attachment point.

  • Chemistry: A Buchwald-Hartwig or simple alkylation at the piperidine nitrogen (if using the free amine version) allows for the attachment of PEG or alkyl chain linkers [3].

Troubleshooting & Optimization Matrix

IssueProbable CauseSolution
Low Yield in SnAr Incomplete conversion due to low temp or steric bulk.Increase temp to 120°C; Switch base to K2CO3 (heterogeneous) to drive reaction.
Product "Oiling Out" DMSO/Water ratio incorrect during workup.Add NaCl to the water phase; Use EtOAc extraction instead of precipitation.
Poor Solubility Zwitterionic form (Free Acid/Free Amine).Isolate as HCl salt (treat with 4M HCl in Dioxane) or TFA salt for better handling.
Coupling Failure Steric hindrance at the carboxylic acid.Switch coupling agent from HATU to COMU or T3P (Propylphosphonic anhydride).

References

  • Nitropyridines in the Synthesis of Bioactive Molecules. MDPI Molecules, 2025. Link

    • Context: Discusses the use of pyridine precursors in JAK2 inhibitor synthesis.
  • Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives. PMC, 2025. Link

    • Context: Validates the 4-aminopiperidine moiety in anticancer drug design.
  • Reaction with Boc-piperazine and (N-Boc-4-amino)piperidine. ResearchGate, 2020. Link

    • Context: Protocols for Buchwald-Hartwig amination and linker
  • 6-(Azetidin-1-yl)nicotinic acid (Analogous Scaffold Data). ChemScene. Link

    • Context: Physical property data for the analogous pyridine-acid scaffold.
  • Process for the synthesis of the nicotinyl ester of 6-aminonicotinic acid. Google Patents US4375545A. Link

    • Context: Historical grounding on the reactivity of 6-aminonicotinic acids.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Minimizing Off-Target Effects of 6-(4-Aminopiperidin-1-yl)nicotinic Acid in Cellular Assays

Welcome to the technical support center for researchers utilizing 6-(4-Aminopiperidin-1-yl)nicotinic acid and its derivatives. This guide, structured in a question-and-answer format, provides in-depth troubleshooting adv...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing 6-(4-Aminopiperidin-1-yl)nicotinic acid and its derivatives. This guide, structured in a question-and-answer format, provides in-depth troubleshooting advice and FAQs to help you design robust cellular assays and minimize confounding off-target effects. As Senior Application Scientists, we combine technical knowledge with practical, field-tested insights to ensure the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant cellular phenotype at a concentration much lower than the reported IC50 for the primary target. Could this be an off-target effect?

Several factors could be at play:

  • Compound Accumulation: The compound may be actively transported into the cell, reaching a much higher intracellular concentration than in the surrounding media.

  • Metabolic Activation: The compound could be metabolized into a more active form within the cell.

  • Potent Off-Target Inhibition: The compound may be inhibiting an unknown target with much higher affinity than the intended target.

We recommend a systematic approach to de-risk this observation, starting with a dose-response validation and proceeding to more in-depth off-target profiling.

Q2: What are the first steps to take when suspecting off-target effects of 6-(4-Aminopiperidin-1-yl)nicotinic acid?

A2: When you suspect off-target effects, a logical, stepwise approach is essential. Here are the initial recommended actions:

  • Confirm Compound Identity and Purity: Ensure the compound you are using is structurally correct and free from significant impurities that could have biological activity.[2] Quality vendors should provide a certificate of analysis with this information.[2]

  • Thorough Dose-Response Curve: Generate a complete dose-response curve (e.g., 8-12 points) to accurately determine the EC50 in your cellular assay. This will confirm the potency and reveal any unusual curve shapes (e.g., biphasic) that might suggest multiple targets.

  • Solvent and Vehicle Controls: Run parallel experiments with the vehicle (e.g., DMSO) at the same concentrations used for your compound to rule out solvent-induced toxicity or artifacts.[2]

  • Literature Review: Conduct a thorough search for any known off-targets of similar chemical scaffolds. While your specific molecule may be novel, related compounds might have published polypharmacology.

The following diagram illustrates a basic workflow for initial off-target investigation:

G cluster_0 Initial Troubleshooting Workflow A Suspicion of Off-Target Effect B Confirm Compound Identity & Purity A->B C Generate Detailed Dose-Response Curve B->C D Run Vehicle/Solvent Controls C->D E Conduct Literature Search D->E F Analyze Data and Formulate Hypothesis E->F G cluster_1 Phenotype Deconvolution Workflow A Unexpected Phenotype Observed B Perform Orthogonal Assays A->B C Test with Negative Control Compound A->C D Conduct Target Engagement Assay (e.g., CETSA) B->D C->D E Analyze Results: On-Target vs. Off-Target D->E

Caption: A workflow for investigating unexpected cellular phenotypes.

Issue 3: How can we proactively identify potential off-targets of 6-(4-Aminopiperidin-1-yl)nicotinic acid?

Proactive identification of off-targets is a cornerstone of modern drug discovery and is essential for building a strong data package for your compound.

Recommended Approaches:

  • Computational Profiling: In silico methods can predict potential off-targets based on the chemical structure of your compound. [1][3]These approaches compare your molecule against databases of known protein-ligand interactions.

  • Broad Kinase or GPCR Screening Panels: If your compound has a scaffold known to interact with kinases or G-protein coupled receptors, screening against a panel of these targets can quickly identify potential off-target interactions. [4]Many contract research organizations (CROs) offer these services.

  • Affinity-Based Proteomics: Techniques like chemical proteomics can be used to "pull down" the binding partners of your compound from cell lysates, providing an unbiased view of its interactome.

Table: Proactive Off-Target Identification Methods

Method Principle Advantages Limitations
In Silico Profiling Computational modeling to predict binding to a library of protein structures. [1][3]Fast, cost-effective, provides a broad overview.Predictions require experimental validation; may not capture all binding modes.
Screening Panels Biochemical assays against a curated panel of targets (e.g., 400+ kinases).Provides quantitative affinity data for a large number of related targets.Limited to the targets included in the panel; may miss novel off-targets.
Chemical Proteomics Immobilized compound is used to capture binding proteins from a cell lysate, which are then identified by mass spectrometry.Unbiased, identifies direct binding partners in a complex biological sample.Technically challenging, can be prone to false positives from non-specific binding.

Conclusion

Minimizing and understanding the off-target effects of novel compounds like 6-(4-Aminopiperidin-1-yl)nicotinic acid is not just a troubleshooting step but a fundamental aspect of rigorous scientific research. By employing a multi-pronged approach that includes careful experimental design, the use of appropriate controls, orthogonal validation, and proactive profiling, researchers can build a comprehensive understanding of their compound's activity. This diligence is paramount for generating reliable, reproducible data and for making sound decisions in drug development and chemical biology.

References

  • How can off-target effects of drugs be minimised? - Patsnap Synapse. (2025, May 21). Retrieved from [Link]

  • Improving Therapeutics Discovery with Orthogonal Assay Data. (2022, June 29). Revvity Signals. Retrieved from [Link]

  • Orthogonal Assay Service. (n.d.). Creative Biolabs. Retrieved from [Link]

  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017, December 12). Drug Discovery World (DDW). Retrieved from [Link]

  • Ten Tips for Optimizing Cell-Based Assays. (2018, April 16). Biocompare. Retrieved from [Link]

  • Optimizing Your Cell Based Assay Performance Key Strategies. (n.d.). Marin Biologic Laboratories. Retrieved from [Link]

  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. (n.d.). PMC. Retrieved from [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019, July 16). Frontiers in Physiology. Retrieved from [Link]

  • From gene to validated and qualified hits. (n.d.). AXXAM. Retrieved from [Link]

  • Practical Guidance for Small Molecule Screening. (2013, April 15). Yale Center for Molecular Discovery. Retrieved from [Link]

  • Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. (n.d.). PMC. Retrieved from [Link]

  • Off-Target Effects Analysis. (n.d.). Creative Diagnostics. Retrieved from [Link]

  • Assay Optimization 101: Enhancing Sensitivity, Specificity, and Reproducibility. (2025, May 14). Dispendix. Retrieved from [Link]

  • How to Design Positive and Negative Controls for IHC, WB & ELISA. (n.d.). Boster Bio. Retrieved from [Link]

  • The growing concern of off-target effects: How to measure and minimize off-target effects in your genome editing experiments. (2021, October 12). YouTube. Retrieved from [Link]

  • High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry. (2011, June 3). ACS Combinatorial Science. Retrieved from [Link]

  • Negative controls of chemical probes can be misleading. (2020, October 2). bioRxiv. Retrieved from [Link]

Sources

Optimization

"enhancing the potency of 6-(4-Aminopiperidin-1-yl)nicotinic acid through structural modification"

Welcome to the technical support center for researchers engaged in the structural modification of 6-(4-aminopiperidin-1-yl)nicotinic acid. This guide is designed to provide practical, experience-driven answers to the cha...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers engaged in the structural modification of 6-(4-aminopiperidin-1-yl)nicotinic acid. This guide is designed to provide practical, experience-driven answers to the challenges you may encounter, from initial strategic planning to final biological evaluation. Our goal is to explain not just the "how," but the critical "why" behind each experimental choice, ensuring your research is built on a foundation of scientific integrity and strategic insight.

Part 1: Strategic Planning & Design FAQs

This section addresses the high-level questions that form the basis of a successful medicinal chemistry campaign. Proper planning at this stage is critical for efficient resource allocation and maximizing the probability of success.

Q1: I have 6-(4-aminopiperidin-1-yl)nicotinic acid as my starting hit. What are the primary regions for initial structural modification to explore structure-activity relationships (SAR)?

A1: Your starting molecule has three primary regions that can be systematically modified. The choice of where to begin depends on your initial hypothesis about how the molecule interacts with its target.

  • The Nicotinic Acid Core: This is a key pharmacophoric element. Modifications here can influence binding affinity, selectivity, and physicochemical properties. Strategies include:

    • Substitution on the Pyridine Ring: Adding small alkyl or halogen groups to the available positions (2, 4, or 5) can probe for specific steric or electronic interactions within the binding pocket.

    • Scaffold Hopping: For more significant changes, the entire pyridine-3-carboxylic acid core can be replaced with other heterocyclic systems to explore new intellectual property space or overcome metabolic liabilities.[1][2]

  • The 4-Aminopiperidine Moiety: The basic nitrogen of the amino group is often a critical interaction point (e.g., forming a salt bridge with an acidic residue like aspartate or glutamate).

    • Acylation/Sulfonylation: Converting the primary amine to a variety of amides or sulfonamides can introduce new hydrogen bond donors/acceptors and explore different vector spaces.

    • Alkylation: Introducing small alkyl groups (methyl, ethyl) can assess the steric tolerance around this key interaction point.

  • The Carboxylic Acid Group: While crucial for binding, this group can also lead to poor membrane permeability and rapid metabolism.[3]

    • Bioisosteric Replacement: This is a high-impact strategy. Replacing the carboxylic acid with a bioisostere, such as a tetrazole, can maintain the acidic pKa required for interaction while improving drug-like properties like lipophilicity and metabolic stability.[4][5]

Diagram: Key Modification Points

The following diagram illustrates the three primary regions for structural modification on the core scaffold.

G main_mol p1 Region 1: Nicotinic Acid Core p1->main_mol p2 Region 2: 4-Aminopiperidine p2->main_mol p3 Region 3: Carboxylic Acid p3->main_mol

Caption: Primary regions for SAR exploration.

Q2: My goal is to improve CNS penetration. Which modifications should I prioritize?

A2: Improving CNS penetration requires a careful balancing act, primarily focused on increasing lipophilicity and reducing the polar surface area (PSA) while maintaining potency.

  • Prioritize the Carboxylic Acid: The COOH group is highly polar and ionized at physiological pH, which is a major barrier to crossing the blood-brain barrier. Replacing it with a neutral bioisostere is the most effective strategy.[6] For example, certain oxadiazoles or other carefully chosen heterocycles can act as hydrogen bond acceptors without carrying a formal charge.[5]

  • Mask Polar Groups: If the primary amine on the piperidine ring is not essential for activity, converting it to a less polar amide can reduce PSA.

  • Avoid Increasing Hydrogen Bond Donors: Each exposed N-H or O-H group can significantly decrease brain penetration.

Q3: What is "scaffold hopping" and when should I consider it for my project?

A3: Scaffold hopping is a medicinal chemistry strategy where the central core of a molecule is replaced with a structurally different one, while preserving the spatial arrangement of key binding features.[2] You should consider this approach when:

  • You are facing insurmountable issues with the current scaffold, such as metabolic instability or toxicity.[7]

  • The existing intellectual property landscape around the nicotinic acid core is crowded.[1]

  • You want to significantly alter physicochemical properties, like replacing a lipophilic scaffold with a more polar one to improve solubility.[1]

A successful scaffold hop can lead to a completely new chemical series with superior drug-like properties.[8]

Part 2: Troubleshooting Synthetic Chemistry

The synthesis of aminopyridine derivatives often involves palladium-catalyzed cross-coupling reactions, which can be sensitive to reaction conditions.

Q4: I am attempting to synthesize the core structure via a Buchwald-Hartwig amination between 6-chloronicotinic acid and 4-aminopiperidine, but my yields are consistently low (<20%). What are the common causes?

A4: Low yields in the Buchwald-Hartwig amination of (chloro)pyridines are a frequent issue. The problem often stems from the pyridine nitrogen itself, which can coordinate to the palladium catalyst and inhibit its activity.[9] Here’s a troubleshooting guide:

Potential Cause Explanation & Rationale Suggested Solution
Inappropriate Ligand The ligand is crucial for stabilizing the Pd(0) active species and facilitating reductive elimination. For electron-deficient pyridines, bulky, electron-rich phosphine ligands (e.g., Josiphos, Xantphos) are often required to promote the reaction.Screen a panel of Buchwald-Hartwig ligands (e.g., G3 or G4 palladacycle pre-catalysts with various ligand sets).
Wrong Base The base's strength and solubility are critical. A base that is too weak will not deprotonate the amine effectively. A base that is too strong can cause side reactions.Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are common choices. Ensure the base is fresh and from a sealed container.
Solvent Issues The solvent must be anhydrous and capable of solubilizing the reactants and catalyst complex.Use high-purity anhydrous solvents like toluene or dioxane. Degas the solvent thoroughly with argon or nitrogen before use to remove oxygen, which can deactivate the catalyst.
Catalyst Poisoning The unprotected carboxylic acid or the primary amine on the 4-aminopiperidine can potentially coordinate to the palladium center and act as inhibitors.Protect the carboxylic acid as a methyl or ethyl ester before the coupling reaction, and deprotect it in a subsequent step.

Diagram: Troubleshooting Workflow for Low-Yield Amination

This decision tree provides a logical path for diagnosing and solving issues with the palladium-catalyzed amination reaction.

G start Low Yield in Buchwald-Hartwig Amination q1 Is the reaction completely anhydrous and oxygen-free? start->q1 sol1 Action: Dry solvents rigorously. Use Schlenk techniques. Degas solvent and reactants. q1->sol1 No q2 Have you screened different ligands? q1->q2 Yes sol1->q2 sol2 Action: Test a panel of bulky, electron-rich ligands (e.g., SPhos, XPhos, RuPhos). q2->sol2 No q3 Is the base appropriate and active? q2->q3 Yes sol2->q3 sol3 Action: Use a fresh bottle of NaOtBu or K3PO4. Consider a different base. q3->sol3 No q4 Are protecting groups necessary? q3->q4 Yes sol3->q4 sol4 Action: Protect the carboxylic acid as an ester prior to coupling. Deprotect post-coupling. q4->sol4 No end_node Yield Improved q4->end_node Yes sol4->end_node

Caption: A systematic troubleshooting guide.

Part 3: Purification Troubleshooting Guide

The physicochemical properties of your target molecule—containing both a basic amine and an acidic carboxyl group—can present unique purification challenges.

Q5: My compound streaks badly on my silica gel column, and I get poor separation. How can I resolve this?

A5: Streaking (or tailing) of basic compounds on silica gel is a classic problem caused by the strong interaction between the basic amine and the acidic silanol groups (Si-OH) on the silica surface.[10]

  • Step-by-Step Solution:

    • Neutralize the Stationary Phase: The most common and effective solution is to add a basic modifier to your mobile phase.[10] Start by adding 0.5-1% triethylamine (TEA) or ammonia (as a 7N solution in methanol) to your eluent system (e.g., Dichloromethane/Methanol).

    • Rationale: The TEA will preferentially bind to the acidic sites on the silica, preventing your compound from sticking and allowing it to elute as a sharper band.

    • Alternative Stationary Phases: If streaking persists, consider switching to a less acidic stationary phase, such as neutral or basic alumina. For very polar compounds, reversed-phase chromatography is often a better choice.[10]

Q6: I'm using reversed-phase HPLC for final purification, but my peak shape is poor (fronting or tailing). What adjustments can I make?

A6: Poor peak shape in reversed-phase HPLC for this type of molecule is typically related to mobile phase pH or secondary interactions with the column.

Problem Probable Cause Solution & Rationale
Peak Tailing Secondary Silanol Interactions: Residual, un-capped silanol groups on the C18 column can interact with the basic piperidine nitrogen, causing tailing.Add a modifier to the mobile phase. 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid will protonate the amine, improving its solubility in the aqueous phase and masking interactions with silanols.[10]
Peak Fronting Column Overload: You may be injecting too much sample for the column's capacity.Reduce the injection volume or the concentration of your sample. If you need to purify larger amounts, switch to a larger diameter preparative column.[11]
Broad Peaks Slow Kinetics/pH Mismatch: The compound may be interacting with the stationary phase in multiple protonation states if the mobile phase pH is close to the pKa of your molecule.Ensure the mobile phase pH is at least 2 units away from the pKa of both the carboxylic acid and the amine. Using a buffer (e.g., ammonium formate) instead of just an acid modifier can provide better pH control and improve peak shape.

Part 4: Biological Evaluation & Potency Assays

Accurate and reproducible potency data is the ultimate measure of success.

Q7: I am getting highly variable results in my in vitro potency assay. What are the likely sources of this inconsistency?

A7: Variability in potency assays is a common challenge, especially with cell-based assays.[12] The source can be related to the compound, the assay protocol, or the biological system itself.

  • Compound-Related Issues:

    • Solubility: If your compound is precipitating in the assay medium at higher concentrations, it will lead to artificially low potency values. Confirm solubility under assay conditions using visual inspection or light scattering. If needed, use a small percentage of DMSO, but keep it consistent across all wells.

    • Stability: The compound may be degrading in the aqueous buffer over the course of the assay. Assess compound stability by incubating it in the assay medium for the duration of the experiment and re-analyzing by LC-MS.

  • Assay-Related Issues:

    • Inconsistent Cell Seeding: Ensure you have a homogenous cell suspension and use calibrated pipettes to seed cells evenly across the plate. Edge effects in plates are common; consider not using the outer wells for test compounds.

    • Reagent Variability: Use master mixes for reagents and ensure they are fully thawed and mixed before addition. Batch-to-batch variability in serum or other biological reagents can be a major factor.[12]

  • Establishing a Robust Assay:

    • The goal is to develop an assay that can reliably detect meaningful changes in potency.[13]

    • A single assay may not be sufficient. A comprehensive potency testing strategy might involve multiple assays that measure different aspects of the product's functionality.[12][13]

Q8: My new analog is highly potent in my biochemical assay but has no activity in my cell-based assay. What does this mean?

A8: This is a very common and informative result in drug discovery. The discrepancy points to issues with the compound's ability to engage the target in a cellular environment. The likely causes are:

  • Poor Cell Permeability: The compound may not be able to cross the cell membrane to reach an intracellular target. This is a strong possibility if you have added highly polar or charged groups.

  • Efflux by Transporters: The compound may be actively pumped out of the cell by efflux transporters like P-glycoprotein (P-gp).

  • Rapid Cellular Metabolism: The compound could be quickly metabolized into an inactive form by intracellular enzymes.

  • Nonspecific Binding: The compound may be binding to proteins in the cell culture medium (like albumin) or to plasticware, reducing the free concentration available to interact with the target.

Your next steps should be to run secondary assays to diagnose the specific problem (e.g., a Caco-2 permeability assay, P-gp substrate assessment, or a microsomal stability assay).

References

  • Vertex AI Search. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design - PMC.
  • BenchChem. (n.d.). The Tetrazolone Switch: A Bioisosteric Replacement Guide for Carboxylic Acids in Drug Discovery.
  • Taylor & Francis Online. (2017, November 9). Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups.
  • Hypha Discovery. (2024, April 19). Bioisosteres for carboxylic acid groups.
  • Drug Hunter. (2025, March 24). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.
  • Journal of Pharmaceutical and Health Sciences. (2025, April 11). A Narrative Review on Pharmacokinetic Aspects of Structural Modification in Drug Design and Therapy.
  • Patsnap Synapse. (2025, May 21). How to increase potency of drugs?
  • Journal of Drug Delivery and Therapeutics. (2023, August 15). Molecular Modification: A Strategy in Drug Discovery and Drug Design.
  • BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
  • ResearchGate. (2025, August 28). A Narrative Review on Pharmacokinetic Aspects of Structural Modification in Drug Design and Therapy.
  • Journal of Pharmacovigilance and Drug Research. (2024, June 26). Understanding Drug Modification: Enhancing Efficacy and Reducing Side Effects.
  • ScienceDirect. (n.d.). Scaffold hopping.
  • National Center for Biotechnology Information. (n.d.). Scaffold hopping approach on the route to selective tankyrase inhibitors - PMC.
  • National Center for Biotechnology Information. (n.d.). Classification of Scaffold Hopping Approaches - PMC.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • NIPER. (n.d.). Scaffold Hopping in Drug Discovery.
  • Royal Society of Chemistry. (n.d.). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds.
  • BenchChem. (n.d.). A Comparative Guide to Palladium-Catalyzed Amination of Bromopyridines for Researchers and Drug Development Professionals.
  • ResearchGate. (n.d.). Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives.
  • Solvias. (n.d.). Overcoming Challenges in Potency Assays for Cell and Gene Therapy Development.
  • Bioanalysis Zone. (n.d.). The challenges of potency assay development for cell-based medicinal products in Europe.

Sources

Troubleshooting

"common experimental errors in handling 6-(4-Aminopiperidin-1-yl)nicotinic acid"

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for 6-(4-Aminopiperidin-1-yl)nicotinic acid. This resource is designed for researchers, medicinal chemists, and drug devel...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 6-(4-Aminopiperidin-1-yl)nicotinic acid. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the common experimental challenges associated with this unique zwitterionic molecule. This guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to ensure the integrity and success of your experiments.

Compound Overview and Key Properties

6-(4-Aminopiperidin-1-yl)nicotinic acid is a bifunctional molecule incorporating a nicotinic acid core, a known derivative of Vitamin B3, and a basic 4-aminopiperidine moiety.[1][2][3] Its structure presents a unique set of chemical properties, most notably its zwitterionic nature, which dictates its solubility and handling characteristics.[4][5] Understanding these properties is the first step to avoiding common experimental errors.

PropertyValue / DescriptionSource(s)
Molecular Formula C₁₁H₁₅N₃O₂Inferred
Molecular Weight 221.26 g/mol Inferred
Appearance Likely a white to off-white crystalline powder[2][6][7]
Zwitterionic Nature Contains both an acidic carboxylic acid (pKa ~4-5) and basic amine groups (piperidine pKa ~9-11, primary amine pKa ~9-10). Exists as a zwitterion near neutral pH.[4][5][8]
Storage Store at -20°C, desiccated, and protected from light. Stable under these conditions for years.[9]
Primary Hazards May cause skin and serious eye irritation. May cause respiratory irritation. Handle with appropriate personal protective equipment (PPE).[7]

Frequently Asked Questions (FAQs)

Q1: How should I store 6-(4-Aminopiperidin-1-yl)nicotinic acid?

A1: The compound should be stored as a solid in a tightly sealed container at -20°C, protected from light and moisture.[9][10] The nicotinic acid moiety can be light-sensitive, and the aminopiperidine group is susceptible to oxidation over time. For long-term stability, storing under an inert atmosphere (e.g., argon or nitrogen) is recommended.

Q2: What is the best solvent to dissolve this compound?

A2: Due to its zwitterionic character, solubility can be challenging. It is poorly soluble in many common organic solvents like diethyl ether or acetonitrile.[11]

  • For stock solutions: Dimethyl sulfoxide (DMSO) is a good starting point, with a typical solubility of around 1 mg/mL.[9]

  • For aqueous buffers: Solubility is highly pH-dependent. The compound will be most soluble at acidic pH (e.g., pH < 2), where the carboxylate is protonated, or at basic pH (e.g., pH > 11), where the amines are deprotonated. Near its isoelectric point (pI), which is likely around pH 7-8, it will have its lowest aqueous solubility.[12]

  • For reactions: Co-solvents like DMSO or DMF in combination with aqueous buffers may be necessary. In organic synthesis, polar aprotic solvents are generally preferred.

Q3: Is this compound stable in solution?

A3: The nicotinic acid core is generally stable to heat, acid, and base.[6] However, the 4-aminopiperidine moiety is more sensitive. The primary amino group can be susceptible to oxidation, especially in the presence of trace metals or air over prolonged periods. Solutions, particularly in protic solvents, should be prepared fresh and used promptly. If storage is necessary, flash-freeze aliquots and store them at -80°C.

Troubleshooting Guide: Common Experimental Errors

This section addresses specific problems you may encounter during your experiments, explaining the root causes and providing actionable solutions.

Issue 1: Compound Fails to Dissolve or Precipitates from Solution
Symptom Potential Cause Troubleshooting Steps & Explanation
Incomplete dissolution in an aqueous buffer (e.g., PBS at pH 7.4). Zwitterionic Precipitation: The buffer's pH is close to the compound's isoelectric point (pI), where it has minimal solubility.1. Adjust pH: Add dilute HCl to lower the pH to < 4 or dilute NaOH to raise the pH to > 10 to move away from the pI. The molecule will carry a net positive or negative charge, respectively, enhancing its interaction with water.[12] 2. Use a Co-solvent: Add a small percentage (5-10%) of DMSO or ethanol to the aqueous buffer to help disrupt crystal lattice forces and solvate the organic portions of the molecule.
Precipitation occurs mid-reaction after adding another reagent. Change in pH: The added reagent (e.g., an acidic or basic catalyst, or a salt) has shifted the solution's pH towards the compound's pI.1. Monitor pH: Before and after reagent addition, check the pH of the reaction mixture. 2. Buffer the Reaction: If compatible with your reaction chemistry, use a suitable buffer system to maintain a pH where your compound remains soluble.
Poor solubility in common organic solvents for a coupling reaction (e.g., DCM, THF). High Polarity: The zwitterionic or highly polar nature of the compound makes it incompatible with non-polar or moderately polar aprotic solvents.1. Switch to Polar Aprotic Solvents: Use solvents like DMF, NMP, or DMSO.[9] 2. Salt Formation: Convert the compound to its hydrochloride or trifluoroacetate salt to improve solubility in some organic systems, particularly if the free amine is the desired reactive species.
Issue 2: Low Reaction Yield or Incomplete Conversion
Symptom Potential Cause Troubleshooting Steps & Explanation
Amide coupling reaction with the primary amine gives low yield. Steric Hindrance: The primary amine on the piperidine ring is sterically accessible, but the bulky piperidine itself can hinder the approach of very large electrophiles. Catalyst Poisoning: The basic nitrogen atoms (pyridine and piperidine) can coordinate to and deactivate certain metal catalysts.[13]1. Extend Reaction Time/Increase Temperature: Monitor the reaction by TLC or LC-MS to determine if conversion is simply slow.[14] 2. Choose a More Reactive Electrophile: Use an acid chloride or a highly efficient coupling agent (e.g., HATU, COMU). 3. Use Excess Catalyst: For metal-catalyzed reactions, a higher catalyst loading may be necessary to overcome deactivation.
Reaction involving the carboxylic acid fails. Zwitterion Interference: The positively charged ammonium groups can interfere with the activation of the carboxylate, making it less nucleophilic.1. Protect the Amines: Before activating the carboxylic acid, protect the 4-amino and piperidine nitrogen atoms with a suitable protecting group (e.g., Boc). 2. Use a Stronger Activation Agent: Employ carbodiimides (e.g., EDC) in combination with an additive like HOBt or DMAP to generate a more reactive activated ester.
TLC/LC-MS shows multiple unexpected byproducts. Side Reactions: The bifunctional nature of the molecule allows for several potential side reactions.1. Intramolecular Cyclization: Under certain activation conditions, the primary amine could potentially react with the activated carboxylic acid of another molecule, leading to oligomerization. Use high dilution conditions to favor intramolecular reactions if desired, or controlled addition of reagents to disfavor intermolecular side reactions. 2. Piperidine-Related Side Reactions: In peptide synthesis, piperidine itself can catalyze side reactions like aspartimide formation if aspartic acid residues are present in a coupling partner.[15][16] Ensure rigorous purification to remove any residual piperidine from previous steps if applicable.
Issue 3: Purification and Analysis Challenges
Symptom Potential Cause Troubleshooting Steps & Explanation
Compound streaks or gives poor peak shape on reverse-phase HPLC. Strong Interaction with Silica: The basic amine groups can interact strongly with residual acidic silanols on the C18 column, causing tailing.[17]1. Use a Mobile Phase Additive: Add a small amount of an acid (e.g., 0.1% TFA or formic acid) to the mobile phase. This protonates the amines, ensuring a consistent charge state and minimizing interaction with the stationary phase. 2. Use a Mixed-Mode Column: For difficult separations, a mixed-mode column that combines reverse-phase and ion-exchange characteristics can provide superior resolution for zwitterionic compounds.[17]
Difficulty isolating the product after aqueous workup. Emulsion Formation / Product in Aqueous Layer: The amphiphilic and zwitterionic nature of the compound can lead to it acting as a surfactant, or it may remain in the aqueous layer if the pH is not optimized for extraction.1. Adjust pH for Extraction: To extract into an organic layer (e.g., ethyl acetate, butanol), first basify the aqueous layer with NaHCO₃ or Na₂CO₃ to pH ~8-9 to neutralize the carboxylic acid and ensure the amines are in their free base form. This reduces the overall charge and polarity.[12] 2. Use Ion-Exchange Chromatography: For desalting and purification, ion-exchange chromatography is a powerful technique. The compound can be bound to a cation or anion exchange resin and then eluted by changing the pH or salt concentration.[8]
NMR spectrum is broad or shows complex multiplets. Slow Rotational Isomers (Rotamers): Amide bonds or hindered rotation around the piperidine-pyridine C-N bond can lead to the presence of multiple conformers that are slowly interconverting on the NMR timescale. Aggregation: The compound may be aggregating in the NMR solvent.1. Acquire Spectrum at Higher Temperature: Warming the NMR sample (e.g., to 50-80 °C) can increase the rate of interconversion, causing the broad peaks to sharpen into a single averaged signal. 2. Change Solvent: Try a different NMR solvent (e.g., from CDCl₃ to DMSO-d₆ or MeOD) to disrupt aggregation or alter the conformational equilibrium.

Key Experimental Protocols & Workflows

Protocol 1: Preparation of a Standard Stock Solution

This protocol outlines the steps for preparing a reliable stock solution for use in biological assays or as a reaction standard.

  • Weigh Compound: Accurately weigh approximately 1-5 mg of 6-(4-Aminopiperidin-1-yl)nicotinic acid in a tared microcentrifuge tube.

  • Solvent Addition: Add the required volume of high-purity DMSO to achieve the desired concentration (e.g., 10 mM).[9]

  • Solubilization: Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the tube to 30-40°C in a water bath to aid dissolution.

  • Visual Inspection: Ensure the solution is clear and free of any particulate matter. If particulates remain, the solution may be supersaturated or the compound may have degraded.

  • Storage: Use the solution immediately. If storage is required, dispense into single-use aliquots, flash-freeze, and store at -80°C. Avoid repeated freeze-thaw cycles.

Workflow: Troubleshooting Low Reaction Yield

The following diagram illustrates a logical workflow for diagnosing the cause of a low-yield reaction.

TroubleshootingWorkflow start Low Reaction Yield Observed check_sm 1. Verify Starting Material Purity & Integrity (NMR, LC-MS) start->check_sm sm_ok Starting Material OK? check_sm->sm_ok check_reagents 2. Check Reagent Quality (Fresh solvents, active coupling agents) reagents_ok Reagents Fresh? check_reagents->reagents_ok analyze_crude 3. Analyze Crude Reaction Mixture (LC-MS, TLC) product_observed Desired Product Observed in Crude? analyze_crude->product_observed sm_ok->check_reagents Yes sm_bad Re-purify or Re-synthesize Starting Material sm_ok->sm_bad No reagents_ok->analyze_crude Yes reagents_bad Use Fresh/Purified Reagents reagents_ok->reagents_bad No incomplete_reaction Incomplete Reaction: - Extend reaction time - Increase temperature - Change solvent product_observed->incomplete_reaction Yes (low %) side_products Side Products Formed: - Lower temperature - Change reagent addition order - Use protecting groups product_observed->side_products Yes (+ byproducts) no_reaction No Reaction: - Re-evaluate reaction conditions (pH, catalyst, solvent) - Confirm activation step product_observed->no_reaction No end_node Optimize & Repeat sm_bad->end_node reagents_bad->end_node incomplete_reaction->end_node side_products->end_node no_reaction->end_node

Caption: A logical workflow for diagnosing low reaction yields.

Visualization: Potential Side Reaction Pathways

This diagram illustrates potential degradation or side-reaction pathways for the molecule under harsh conditions.

Sources

Reference Data & Comparative Studies

Validation

"reproducibility and statistical analysis of 6-(4-Aminopiperidin-1-yl)nicotinic acid data"

Executive Summary: The Zwitterion Challenge in PROTAC Design In the high-stakes arena of Targeted Protein Degradation (TPD), 6-(4-Aminopiperidin-1-yl)nicotinic acid has emerged as a critical bifunctional scaffold. Its st...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Zwitterion Challenge in PROTAC Design

In the high-stakes arena of Targeted Protein Degradation (TPD), 6-(4-Aminopiperidin-1-yl)nicotinic acid has emerged as a critical bifunctional scaffold. Its structure—a pyridine core substituted with a carboxylic acid and a secondary amine-bearing piperidine—serves as an ideal "exit vector" hub.[1] It allows for the modular attachment of E3 ligase ligands (e.g., Cereblon or VHL binders) and target warheads.[1]

However, the reproducibility of data concerning this molecule is frequently compromised by its zwitterionic nature and polymorphic salt formation .[1] Inconsistent protonation states lead to variable solubility profiles, impacting biological assay data (IC50/DC50) and synthetic yields.[1]

This guide objectively compares this scaffold against its structural alternatives, outlines a self-validating Quality Control (QC) protocol, and establishes a statistical framework for analyzing batch-to-batch consistency.

Technical Comparison: 6-(4-AP)NA vs. Structural Alternatives

When selecting a linker-scaffold, researchers often choose between the 4-aminopiperidine (4-AP) derivative and its analogs. The choice fundamentally dictates the analytical burden and statistical variance of the downstream data.[1]

Feature6-(4-Aminopiperidin-1-yl)nicotinic acid (Target)6-(3-Aminopiperidin-1-yl)nicotinic acid (Alternative A)6-(Piperazin-1-yl)nicotinic acid (Alternative B)
Chirality Achiral (Symmetric)Chiral (Requires enantiomeric separation)Achiral
pKa Profile ~4.8 (Acid), ~10.5 (Amine)SimilarLower secondary amine pKa (~8.5)
Reproducibility Risk Low (No stereocenter variability)High (e.e. variability impacts potency)Medium (Agglomeration issues)
Solubility (Aq) Moderate (Zwitterionic)ModerateHigh (Polar)
Synthetic Utility Ideal for linear linkersIdeal for rigid/angled linkersIdeal for short, rigid linkers

Expert Insight: While Alternative A (3-amino isomer) offers different vector geometry which can improve ternary complex formation, it introduces a statistical covariate : the enantiomeric excess (e.e.). If the e.e. varies between batches (e.g., 95% vs 99%), the apparent biological activity will fluctuate, creating "noise" often mistaken for biological variance. The 4-amino target is achiral, eliminating this variable and making it the superior choice for establishing baseline reproducibility in early-stage library generation.

Protocol: Self-Validating Synthesis & QC Workflow

To ensure data integrity, the isolation and characterization of 6-(4-Aminopiperidin-1-yl)nicotinic acid must control for counter-ion stoichiometry. The following protocol minimizes batch variance.

A. Synthesis & Isolation (The "TFA Trap")

Many protocols use Trifluoroacetic acid (TFA) during deprotection or purification.[1]

  • Risk: The molecule often isolates as a non-stoichiometric TFA salt (1.0 to 2.5 equivalents).[1]

  • Impact: A 10 mg weigh-out could contain only 6 mg of active compound, skewing concentration-dependent data.

Standardized Procedure:

  • Reaction: Nucleophilic aromatic substitution of 6-chloronicotinic acid with N-Boc-4-aminopiperidine, followed by acidic deprotection.

  • Normalization: After HPLC purification, perform a Lyophilization-Redissolution Cycle using 100 mM HCl (3x) to force the exchange of TFA to a stoichiometric Hydrochloride (HCl) salt.[1]

  • Validation: Use Quantitative NMR (qNMR) with an internal standard (e.g., Maleic Acid) to determine the exact weight % purity.[1]

B. Analytical Workflow Diagram

The following DOT diagram illustrates the decision logic for accepting a batch based on salt-form analysis.

QC_Workflow Start Crude Isolation HPLC Prep-HPLC (0.1% TFA) Start->HPLC Salt_Exchange HCl Salt Exchange (3x Lyophilization) HPLC->Salt_Exchange Remove TFA qNMR qNMR Analysis (Internal Std) Salt_Exchange->qNMR Decision Check Weight % qNMR->Decision Pass Release Batch (Calculate Molar Mass adj.) Decision->Pass >95% w/w Fail Reprocess (Ion Exchange Resin) Decision->Fail <95% or Variable Counter-ion Fail->Salt_Exchange

Figure 1: Quality Control workflow emphasizing salt exchange to ensure stoichiometric reproducibility.

Statistical Analysis of Data

When analyzing biological data generated using this scaffold (e.g., PROTAC degradation efficiency), standard T-tests are often insufficient due to the non-linear nature of degradation curves (Hook effect).

A. Statistical Metrics for Reproducibility

Do not rely solely on IC50.[1] Use these three metrics to validate your dataset:

  • Z-Factor (Z'): Measures the separation between positive (degrader) and negative (DMSO) controls.[1]

    • Requirement: Z' > 0.5 for a validated assay.

    • Formula:

      
      
      
  • Coefficient of Variation (CV) of Dmax:

    • Dmax (Maximum Degradation) is often more variable than DC50.[1]

    • Acceptance Criteria: Intra-assay CV < 10%; Inter-assay CV < 15%.[1]

  • Potency Shift (Salt Correction):

    • If Batch A (TFA salt, MW=450) and Batch B (HCl salt, MW=370) are treated as "equal weight," Batch A will appear 18% less potent .

    • Correction: All statistical comparisons must be performed on Molar Concentrations , explicitly corrected for the qNMR-derived purity.

B. Data Analysis Pipeline

The following diagram details how to statistically treat the raw data to account for the "Hook Effect" common in PROTACs utilizing this linker.

Statistical_Analysis RawData Raw Fluorescence/Blot Data Norm Normalize to DMSO (0%) & Positive Ctrl (100%) RawData->Norm Fit Fit: 4-Parameter Logistic (Allow Hook Effect) Norm->Fit Metrics Extract Parameters: DC50, Dmax, Hill Slope Fit->Metrics QC_Check R² > 0.95? Metrics->QC_Check Valid Valid Dataset QC_Check->Valid Yes Invalid Flag for Re-test QC_Check->Invalid No

Figure 2: Statistical pipeline for analyzing degradation data, accounting for non-linear fit quality.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 938, Nicotinic Acid. Retrieved from [Link]

  • Sun, X., et al. (2019). PROTACs: great opportunities for academia and industry.[1] Signal Transduction and Targeted Therapy.[1] (Contextual grounding on linker chemistry). Retrieved from [Link]

  • Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (Statistical framework for assay reproducibility). Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

6-(4-Aminopiperidin-1-yl)nicotinic Acid: Proper Disposal &amp; Handling Procedures

Executive Safety Summary 6-(4-Aminopiperidin-1-yl)nicotinic acid is a bifunctional pharmaceutical intermediate containing a pyridine core, a secondary amine (piperidine), and a carboxylic acid.[1] While not typically cla...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

6-(4-Aminopiperidin-1-yl)nicotinic acid is a bifunctional pharmaceutical intermediate containing a pyridine core, a secondary amine (piperidine), and a carboxylic acid.[1] While not typically classified as an "extremely hazardous substance" (P-List) like its distant structural relative 4-aminopyridine, it must be managed as Hazardous Chemical Waste .[1]

Immediate Directive:

  • Do NOT dispose of via sanitary sewer (sink) or municipal trash.

  • Segregation: Classify as "Solid Organic Waste" (if dry) or "Non-Halogenated Organic Waste" (if in solution, solvent-dependent).[1]

  • Incineration: High-temperature incineration is the required destruction method to prevent leaching of nitrogenous heterocycles into soil/water tables.[1]

Technical Hazard Assessment (SAR Analysis)

Expert Insight: In the absence of a compound-specific monograph for every intermediate, we rely on Structure-Activity Relationships (SAR) to determine safety protocols.[1]

FeatureChemical MoietyHazard Implication
Core Pyridine RingPotential aquatic toxicity; requires thermal destruction.[1]
Functional Group A 4-AminopiperidineBasic functionality; potential skin/eye irritant (pH > 9 in solution).[1]
Functional Group B Carboxylic AcidZwitterionic character; increases water solubility, raising mobility in soil if leached.[1]
GHS Classification Warning H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1] Irrit.) [1].[2][3][4]

Critical Note on P-List Status: Unlike 4-Aminopyridine (CAS 504-24-5) , which is an EPA P-Listed acute toxin (P008) due to potassium channel blocking activity, 6-(4-Aminopiperidin-1-yl)nicotinic acid is structurally distinct due to the bulky piperidine substitution and polar acid group.[1] However, conservative "Best Practice" dictates treating it with the rigor of a toxic irritant [2].

Disposal Decision Matrix

The following workflow dictates the operational logic for disposing of this compound.

DisposalWorkflow Start Waste Generation: 6-(4-Aminopiperidin-1-yl)nicotinic acid StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid SolidBin Container: HDPE Wide-Mouth Jar Label: 'Hazardous Waste - Solid Organic' Solid->SolidBin Incineration Final Disposition: High-Temp Incineration SolidBin->Incineration SolventCheck Check Solvent Type Liquid->SolventCheck Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated Solvent (MeOH, DMSO, Water) SolventCheck->NonHalo HaloBin Container: Carboy (Safety Coated) Label: 'Hazardous Waste - Halogenated' Halo->HaloBin NonHaloBin Container: Carboy (Safety Coated) Label: 'Hazardous Waste - Non-Halogenated' NonHalo->NonHaloBin HaloBin->Incineration NonHaloBin->Incineration

Figure 1: Decision tree for segregating nicotinic acid derivative waste streams based on physical state and solvent composition.

Step-by-Step Disposal Protocol

A. Solid Waste (Powder/Crystals)

Primary stream for expired reagents or synthesis products.

  • PPE Requirement: Nitrile gloves (double-gloved recommended), lab coat, and safety glasses.[1] Use a powder mask (N95) if outside a fume hood.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Glass is acceptable but poses a breakage risk.

  • Transfer: Transfer the solid carefully to avoid dust generation. Wipe the exterior of the source container with a damp tissue to remove static-clung particles; dispose of the tissue in the same solid waste bin.[1]

  • Labeling:

    • Chemical Name: Write full name (no abbreviations).

    • Hazards: Check "Irritant" and "Toxic."[5]

B. Liquid Waste (Reaction Mixtures/Mother Liquors)

Commonly dissolved in DMSO, Methanol, or DCM.[1]

  • Segregation Rule:

    • If dissolved in DCM/Chloroform: Dispose in Halogenated Waste .

    • If dissolved in Methanol/Ethanol/DMSO: Dispose in Non-Halogenated Waste .

    • If in Aqueous Buffer: Do NOT pour down the drain. Collect in Non-Halogenated waste (unless mixed with halogens).

  • pH Check: If the solution was part of a reaction quench, ensure pH is between 5–9 before adding to a bulk carboy to prevent exothermic reactions with other wastes.

  • Rinsing: Triple-rinse the original vessel with the compatible solvent. Add rinsate to the waste container [3].

C. Contaminated Consumables

Weigh boats, pipettes, gloves.[1]

  • Place all contaminated disposables into a clear, heavy-duty plastic bag (chemically resistant).[1]

  • Seal the bag with tape or a zip tie.

  • Place the sealed bag into the Solid Hazardous Waste drum.

Emergency Spillage Procedures

Protocol for spills > 1 gram or > 100 mL.[1]

  • Isolate: Evacuate the immediate area and post "Do Not Enter" signage.

  • PPE Upgrade: Wear a half-mask respirator with organic vapor/acid gas cartridges (P100) if dust is airborne.[1]

  • Neutralization (Liquids): Absorb with vermiculite or a commercial organic spill kit.

  • Containment (Solids): Cover with a damp paper towel to prevent dust dispersion, then sweep carefully into a dustpan.

  • Decontamination: Scrub the surface with a mild detergent (1% Alconox) followed by water. Collect all cleanup materials as hazardous waste.

Regulatory Context & Compliance

  • RCRA (USA): While this specific CAS is not explicitly P-listed, it falls under the "Characteristic of Toxicity" if leached.[1] Generators must determine if the waste exhibits hazardous characteristics (40 CFR 262.11) [4].[6]

  • EPA Rule: The "Cradle-to-Grave" liability applies.[1] You are responsible for this chemical until it is incinerated.

  • Best Practice: Always segregate nitrogen-containing heterocycles from oxidizers (e.g., Nitric Acid) in waste storage to prevent the formation of unstable N-oxides or exothermic decomposition.[1]

References
  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Boston University EHS. (2023). Acutely Toxic 'P-listed' Hazardous Chemical Waste Guidance. (Reference for triple-rinse protocols). Retrieved from [Link][1]

Sources

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